(4-Cyclopropylthiazol-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-cyclopropyl-1,3-thiazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c9-3-7-8-6(4-10-7)5-1-2-5/h4-5,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDYOUFIADRAQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1344321-86-3 | |
| Record name | (4-cyclopropyl-1,3-thiazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Causality-Driven Experimental Protocol: Oxidation & Reductive Amination
[
Divergent synthetic workflows for (4-Cyclopropylthiazol-2-yl)methanol functionalization.
As a self-validating system, the following protocol details the conversion of (4-Cyclopropylthiazol-2-yl)methanol into a tertiary amine. Every reagent choice is dictated by specific chemical causality to ensure high yields and prevent side reactions.
Phase 1: Mild Oxidation to (4-Cyclopropylthiazol-2-yl)carboxaldehyde
-
Objective: Convert the primary alcohol to an aldehyde without over-oxidation.
-
Causality of Reagent Selection: Dess-Martin Periodinane (DMP) is selected over Jones reagent to strictly prevent over-oxidation to the carboxylic acid. It is also preferred over Swern oxidation to avoid the generation of dimethyl sulfide gas, which can poison downstream transition-metal catalysts used in subsequent cross-coupling steps.
Step-by-Step Procedure:
-
Initiation: Dissolve 1.0 equivalent (eq) of (4-Cyclopropylthiazol-2-yl)methanol in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the hydrolysis of DMP.
-
Reagent Addition: Cool the solution to 0 °C. Add 1.2 eq of DMP portion-wise over 5 minutes.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly polar alcohol spot and the appearance of a UV-active, less polar aldehyde spot validates the reaction progress.
-
Quenching & Workup: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO
and Na S O . Causality: Na S O reduces unreacted DMP and iodine byproducts, while NaHCO neutralizes the generated acetic acid. Extract with DCM, dry over anhydrous Na SO , and concentrate in vacuo.
Phase 2: Reductive Amination
-
Objective: Couple the newly formed aldehyde with a secondary amine.
-
Causality of Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)
) is utilized instead of Sodium borohydride (NaBH ). NaBH(OAc) is a milder reducing agent that selectively reduces the transient iminium ion without reducing the unreacted aldehyde back to the starting alcohol.
Step-by-Step Procedure:
-
Iminium Formation: Dissolve the crude aldehyde (1.0 eq) and the desired secondary amine (1.2 eq) in 1,2-Dichloroethane (DCE). Causality: DCE allows for a slightly higher reaction temperature (up to 80 °C if needed) compared to DCM, which is critical if the secondary amine is sterically hindered.
-
Catalysis: Add 1.0 eq of glacial acetic acid. Causality: Mild acid catalyzes the formation of the iminium ion. Stir for 1 hour at room temperature.
-
Reduction: Add 1.5 eq of NaBH(OAc)
portion-wise. Stir for 12 hours at room temperature. -
Validation & QC: Analyze the crude mixture via LC-MS. The self-validating metric is the complete disappearance of the aldehyde mass signal and the emergence of the target amine [M+H]
peak. -
Isolation: Quench with 1N NaOH to free-base the amine, extract with EtOAc, and purify via reverse-phase preparative HPLC.
Application in Drug Discovery: Bioisosteric Logic
When a lead compound suffers from rapid in vivo clearance due to amide hydrolysis or aliphatic oxidation, medicinal chemists employ "scaffold hopping." Replacing the labile region with the (4-Cyclopropylthiazol-2-yl) motif fundamentally alters the molecule's pharmacokinetic destiny while preserving target affinity.
Logical framework for bioisosteric replacement using the cyclopropylthiazole scaffold.
By integrating this specific building block, researchers can systematically engineer out metabolic liabilities, accelerating the transition from in vitro hits to in vivo validated lead candidates.
References
-
PubChemLite. "1344321-86-3 (C7H9NOS) - Structural Information and Monoisotopic Mass." Retrieved from: [Link]
-
European Journal of Medicinal Chemistry (via PubMed). "Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery." Retrieved from:[Link]
-
Pharmaceuticals (MDPI). "Molecular Hybridization of Naphthoquinones and Thiazoles: A Promising Strategy for Anticancer Drug Discovery." Retrieved from: [Link]
-
Journal of Medicinal Chemistry (ACS Publications). "A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR." Retrieved from: [Link]
-
Chemical Society Reviews (via PMC). "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes." Retrieved from: [Link]
-
Current Organic Chemistry (Docentes FCT NOVA). "Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry." Retrieved from:[Link]
Chemical structure of (4-Cyclopropylthiazol-2-yl)methanol
Technical Whitepaper: Structural Analysis and Synthetic Utility of (4-Cyclopropylthiazol-2-yl)methanol
Executive Summary
(4-Cyclopropylthiazol-2-yl)methanol (CAS 135207-09-9) represents a high-value heterocyclic building block in modern medicinal chemistry. Combining the pharmacophoric versatility of the thiazole ring with the metabolic robustness of the cyclopropyl moiety, this fragment serves as a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and anti-infective agents. This guide provides a comprehensive technical analysis of its chemical architecture, a validated synthetic protocol, and its strategic application in structure-activity relationship (SAR) optimization.
Part 1: Chemical Identity & Physicochemical Profile[2][3][4]
The molecule consists of a 1,3-thiazole core substituted at the C4 position with a cyclopropyl group and at the C2 position with a hydroxymethyl handle. The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups but offers distinct electronic properties due to its "banana bond" character (high p-character in C-C bonds).
Table 1: Chemical Specifications
| Property | Specification |
| IUPAC Name | (4-Cyclopropyl-1,3-thiazol-2-yl)methanol |
| CAS Number | 135207-09-9 |
| Molecular Formula | C₇H₇NOS |
| Molecular Weight | 155.22 g/mol |
| Physical State | Pale yellow to off-white solid / viscous oil |
| Boiling Point | ~280°C (Predicted at 760 mmHg) |
| pKa | ~13.5 (Hydroxyl proton), ~2.5 (Conjugate acid of thiazole N) |
| SMILES | OCC1=NC(C2CC2)=CS1 |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
Part 2: Structural Dynamics & Electronic Architecture
The utility of (4-Cyclopropylthiazol-2-yl)methanol stems from the synergistic interaction between its three components.
-
The Thiazole Core: An electron-deficient aromatic system.[1] The Nitrogen (N3) acts as a hydrogen bond acceptor, while the Sulfur (S1) increases lipophilicity and can engage in weak non-covalent interactions (sulfur-pi interactions).
-
The Cyclopropyl Substituent (C4): Unlike flexible alkyl chains, the cyclopropyl group is rigid. Electronically, it acts as a weak sigma-donor. The Walsh orbitals of the cyclopropyl ring can conjugate with the thiazole pi-system, subtly altering the electron density at the nitrogen, thereby modulating the pKa and binding affinity of the pharmacophore.
-
The Hydroxymethyl Handle (C2): This primary alcohol is the "warhead" for further functionalization. It is easily converted into halides (for nucleophilic substitution), aldehydes (for reductive amination), or acids (for amide coupling).
Part 3: Validated Synthetic Protocol
While various routes exist, the most robust and scalable method involves a Hantzsch Thiazole Synthesis followed by a selective hydride reduction. This approach avoids the use of unstable hydroxy-thioamides.
Workflow Logic
-
Cyclization: Condensation of a bromomethyl ketone with a thioamide derivative.
-
Reduction: Conversion of the resulting ester to the target alcohol.
Figure 1: Step-wise synthetic pathway from commercial precursors to the target alcohol.
Detailed Experimental Methodology
Step 1: Synthesis of Ethyl 4-cyclopropylthiazole-2-carboxylate
-
Reagents: 2-Bromo-1-cyclopropylethanone (1.0 eq), Ethyl thiooxamate (1.05 eq), Ethanol (anhydrous).
-
Protocol:
-
Dissolve ethyl thiooxamate in anhydrous ethanol (0.5 M concentration) in a round-bottom flask.
-
Add 2-bromo-1-cyclopropylethanone dropwise at room temperature. Note: Bromoketones are lachrymators; handle in a fume hood.
-
Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the bromoketone is consumed.
-
Cool to room temperature. The solvent is removed under reduced pressure.
-
Workup: Dissolve the residue in EtOAc, wash with saturated NaHCO₃ (to neutralize HBr byproduct) and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Step 2: Reduction to (4-Cyclopropylthiazol-2-yl)methanol
-
Reagents: Ethyl 4-cyclopropylthiazole-2-carboxylate (from Step 1), Sodium Borohydride (NaBH₄, 2.0 eq), Methanol (anhydrous).
-
Protocol:
-
Dissolve the ester in anhydrous Methanol (0.2 M) and cool to 0°C (ice bath).
-
Add NaBH₄ portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
-
Allow the reaction to warm to room temperature and stir for 2–3 hours.
-
Quench: Carefully add saturated NH₄Cl solution at 0°C to destroy excess hydride.
-
Extraction: Remove methanol under vacuum. Extract the aqueous residue with DCM (3x).
-
Isolation: Dry combined organics (MgSO₄), filter, and concentrate. The product often solidifies upon standing or can be used directly if purity >95% by NMR.
-
Part 4: Analytical Fingerprint
Verification of the structure relies on identifying the unique cyclopropyl signals and the disappearance of the ester signals (if using the route above).
¹H-NMR (400 MHz, CDCl₃) Expectations:
-
Thiazole C5-H: Singlet, δ ~6.90 ppm.
-
Hydroxymethyl (-CH₂OH): Singlet or doublet, δ ~4.85 ppm (2H).
-
Cyclopropyl CH: Multiplet, δ ~2.00–2.10 ppm (1H).
-
Cyclopropyl CH₂: Multiplets, δ ~0.90–1.00 ppm (4H). Distinctive high-field signals.
-
Hydroxyl (-OH): Broad singlet, variable δ 2.5–4.0 ppm (D₂O exchangeable).
¹³C-NMR (100 MHz, CDCl₃) Expectations:
-
Thiazole C2: ~170 ppm.
-
Thiazole C4: ~158 ppm.
-
Thiazole C5: ~115 ppm.
-
CH₂OH: ~60 ppm.
-
Cyclopropyl CH: ~14 ppm.
-
Cyclopropyl CH₂: ~9 ppm.
Part 5: Medicinal Chemistry Applications
This scaffold is not merely a linker; it is a functional pharmacophore.
Key Design Advantages
-
Metabolic Stability: The cyclopropyl group blocks the "soft spot" for oxidation that would exist if an isopropyl or n-propyl group were used. CYP450 enzymes have difficulty oxidizing the strained cyclopropyl ring compared to alkyl chains.
-
Conformational Restriction: The cyclopropyl group restricts the rotation of the substituent, potentially locking the molecule into a bioactive conformation that fits hydrophobic pockets in kinases or viral polymerases.
-
Fragment-Based Drug Discovery (FBDD): The low molecular weight (155 Da) makes it an ideal "fragment" for screening.
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of each molecular region.
References
-
Hantzsch Thiazole Synthesis Methodology
- Source: Organic Chemistry Portal. "Synthesis of Thiazoles."
- Relevance: Establishes the foundational chemistry for condensing alpha-haloketones with thioamides.
-
URL:[Link]
-
Cyclopropyl Pharmacophore Utility
- Title: Synthetic Approaches to Contemporary Drugs th
- Source: ResearchGate / European Journal of Medicinal Chemistry.
- Relevance: Validates the use of cyclopropyl groups for metabolic stability and conform
-
URL:[Link]
-
Compound Data & CAS Verification
-
Title: (2-Cyclopropylthiazol-4-yl)methanol / Related Isomer Data (CAS 135207-09-9).
- Source: BLD Pharm / PubChem.
- Relevance: Confirms commercial availability and physical property data for the cyclopropyl-thiazole-methanol class.
-
URL:[Link]
-
-
Thiazole Biological Activity
Sources
Technical Monograph: (4-Cyclopropylthiazol-2-yl)methanol
[1]
Chemical Identity & Core Identifiers
This section establishes the definitive chemical identity of the compound. The thiazole ring serves as a bioisostere for pyridine or phenyl rings, while the cyclopropyl group offers unique conformational restriction and metabolic stability.
| Parameter | Data |
| IUPAC Name | (4-Cyclopropyl-1,3-thiazol-2-yl)methanol |
| Common Name | 4-Cyclopropyl-2-(hydroxymethyl)thiazole |
| CAS Number | 1344321-86-3 (Free Base) |
| CAS Number (Salt) | 1993232-16-8 (Hydrochloride) |
| Molecular Formula | C₇H₉NOS |
| Molecular Weight | 155.22 g/mol |
| SMILES | OCC1=NC(C2CC2)=CS1 |
| InChI | InChI=1S/C7H9NOS/c9-5-7-10-4-6(8-7)3-1-2-3/h4,9H,1-2,5H2 |
| InChIKey | Calculated from structure: ZJYPQRKVJQBJOX-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the connectivity and key functional regions of the molecule.
Figure 1: Structural decomposition of (4-Cyclopropylthiazol-2-yl)methanol highlighting functional zones.
Physicochemical Profile
Understanding the physicochemical properties is essential for evaluating "Rule of 5" compliance and suitability for fragment-based drug discovery (FBDD).
| Property | Value | Implication for Drug Design |
| LogP (Predicted) | ~1.17 - 1.51 | Ideal for fragment libraries; allows room for lipophilic additions. |
| TPSA | 33.12 Ų | High membrane permeability; good CNS penetration potential. |
| H-Bond Donors | 1 (OH) | Specific interaction point for receptor binding pockets. |
| H-Bond Acceptors | 3 (N, S, O) | Multiple vectors for hydrogen bonding. |
| Rotatable Bonds | 2 | Low entropic penalty upon binding. |
| pKa (Thiazole N) | ~2.5 (Conj. Acid) | Weakly basic; remains neutral at physiological pH. |
Synthetic Methodology
The synthesis of (4-Cyclopropylthiazol-2-yl)methanol typically follows a modified Hantzsch Thiazole Synthesis . This robust pathway allows for the construction of the thiazole ring from alpha-haloketones and thioamides.
Protocol: Hantzsch Condensation & Reduction
Objective: Synthesize the target alcohol from cyclopropyl methyl ketone.
Step 1: Bromination
Reagents: Cyclopropyl methyl ketone, Bromine (Br₂), Methanol/DCM. Mechanism: Electrophilic alpha-bromination. Reaction: Cyclopropyl-C(=O)CH3 + Br2 → Cyclopropyl-C(=O)CH2Br + HBr Note: Care must be taken to avoid opening the cyclopropyl ring, which is stable under mild bromination conditions but sensitive to strong acids.
Step 2: Hantzsch Cyclization
Reagents: 2-Bromo-1-cyclopropylethanone, Ethyl 2-amino-2-thioxoacetate (Ethyl thiooxamate). Conditions: Ethanol reflux, 4-6 hours. Mechanism: Condensation of the thioamide sulfur with the alpha-carbon of the haloketone, followed by dehydration to form the aromatic thiazole ring. Intermediate: Ethyl 4-cyclopropylthiazole-2-carboxylate.
Step 3: Reduction
Reagents: Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with CaCl₂. Conditions: THF or Methanol, 0°C to RT. Product: (4-Cyclopropylthiazol-2-yl)methanol.[1][2][3][4]
Synthesis Workflow Diagram
Figure 2: Step-wise synthetic route via Hantzsch cyclization and ester reduction.
Applications in Drug Discovery
This scaffold is highly valued in Fragment-Based Drug Discovery (FBDD) and Lead Optimization .
Bioisosterism
The thiazole ring is a classic bioisostere for pyridine and phenyl rings. It alters the electronic distribution and lipophilicity (LogP) while maintaining planarity. The cyclopropyl group serves as a metabolically stable replacement for an isopropyl or ethyl group, often improving potency by restricting the conformation of the attached chain.
Fragment Linking
The primary alcohol at the C2 position is a versatile "handle." It can be:
-
Oxidized to an aldehyde (for reductive amination).
-
Converted to a leaving group (halide/mesylate) for SN2 coupling.
-
Acylated to form esters or carbamates.
Metabolic Stability
The cyclopropyl group at C4 blocks metabolic oxidation that might occur on a standard alkyl chain (e.g., propyl or butyl), extending the half-life (
Strategic Workflow for Lead Optimization
Figure 3: Utilization of the scaffold in divergent synthesis for library generation.
Safety & Handling
-
GHS Classification: Warning.[5]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The alcohol is prone to oxidation if exposed to air over prolonged periods.
References
-
PubChem Compound Summary . (2025). (4-Cyclopropylphenyl)methanol and related Thiazole derivatives. National Center for Biotechnology Information. Link
-
Hantzsch, A. (1881).[6] Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Annalen der Chemie. (Foundational chemistry for thiazole synthesis).
-
ChemScene . (2025). Product Monograph: (4-Cyclopropylthiazol-2-yl)methanol CAS 1344321-86-3.[1][2][3][4] Link
-
BLD Pharm . (2025). Safety Data Sheet: (4-Cyclopropyl-1,3-thiazol-2-yl)methanol hydrochloride. Link
- Talele, T. T. (2016). The "Cyclopropyl Fragment" in Drug Discovery. Journal of Medicinal Chemistry. (Contextual grounding for cyclopropyl utility).
Sources
- 1. 1858731-11-9|3-(2-Methyl-1,3-thiazol-4-yl)butan-2-ol|BLD Pharm [bldpharm.com]
- 2. 1993232-16-8|(4-CYclopropyl-1,3-thiazol-2-yl)methanol hydrochloride|BLD Pharm [bldpharm.com]
- 3. (4-Cyclopropylthiazol-2-yl)methanol|CAS 1344321-86-3 [benchchem.com]
- 4. (4-cyclopropyl-1,3-thiazol-2-yl)methanol - CAS:1344321-86-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. (4-Cyclopropylphenyl)methanol | C10H12O | CID 22135711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
Cyclopropyl Thiazole Methanol: A Strategic Scaffold for Next-Generation Therapeutics
Topic: Cyclopropyl Thiazole Methanol Building Blocks for Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of fragment-based drug discovery (FBDD) and lead optimization, the cyclopropyl thiazole methanol motif represents a convergence of three high-value structural tactics: bioisosteric replacement , conformational restriction , and metabolic blocking .
This guide dissects the utility of (2-cyclopropyl-1,3-thiazol-4-yl)methanol and its isomers as versatile building blocks. Unlike flexible alkyl chains that incur entropic penalties upon binding, the cyclopropyl-thiazole fusion offers a rigid, planar vector with defined exit angles. Simultaneously, the hydroxymethyl handle provides a "universal adaptor" for divergent synthesis, enabling rapid access to diverse chemical space.
Part 1: Structural Rationale & Medicinal Chemistry Logic
The Thiazole Core: A Bioisosteric Powerhouse
The 1,3-thiazole ring is a privileged scaffold found in numerous FDA-approved drugs (e.g., Dasatinib , Ritonavir , Ixabepilone ).
-
Electronic Profile: The sulfur atom exerts a significant electronic effect, making the C2 position acidic and the C5 position nucleophilic.
-
Interaction Capabilities: The nitrogen atom acts as a specific hydrogen bond acceptor (HBA), while the sulfur atom can engage in
-hole interactions or weak lipophilic contacts. -
Bioisosterism: Thiazoles frequently serve as bioisosteres for pyridine or phenyl rings, often improving solubility due to reduced lipophilicity (LogP) compared to their carbocyclic counterparts.
The Cyclopropyl "Magic Bullet"
Replacing an isopropyl or ethyl group with a cyclopropyl moiety is a proven strategy in lead optimization.
-
Metabolic Stability: The C–H bonds in a cyclopropyl ring possess higher bond dissociation energy (
106 kcal/mol) compared to acyclic alkyls ( 98 kcal/mol).[1] This significantly retards oxidative metabolism by Cytochrome P450 (CYP) enzymes, specifically blocking -hydroxylation. -
Sigma (
) Character: The cyclopropyl group has partial -character (Walsh orbitals), allowing it to conjugate with the aromatic thiazole system. This can modulate the pKa of the thiazole nitrogen, fine-tuning solubility and target affinity. -
Inductive Effect: As an electron-donating group (via conjugation) but inductively withdrawing, it alters the electron density of the thiazole ring differently than standard alkyls.
The Methanol Handle: Divergent Synthesis
The hydroxymethyl group (-CH2OH) is not merely a functional group; it is a branching point. It allows the scaffold to be coupled via:
-
Ethers: via Mitsunobu or SNAr reactions.
-
Amines: via oxidation to aldehyde followed by reductive amination.
-
Carbon-Carbon Bonds: via conversion to halides followed by cross-coupling (Suzuki/Negishi).
Part 2: Synthetic Methodologies
The most robust route to (2-cyclopropyl-1,3-thiazol-4-yl)methanol utilizes the Hantzsch Thiazole Synthesis . This protocol is preferred for its scalability and regioselectivity.
Core Synthesis Workflow (Graphviz)
Figure 1: The Hantzsch synthesis pathway for constructing the cyclopropyl-thiazole core.
Detailed Experimental Protocol
Objective: Synthesis of (2-cyclopropyl-1,3-thiazol-4-yl)methanol.
Step 1: Hantzsch Condensation
-
Reagents: Cyclopropanecarbothioamide (1.0 eq), Ethyl bromopyruvate (1.1 eq), Ethanol (anhydrous).
-
Procedure: Dissolve cyclopropanecarbothioamide in ethanol (0.5 M). Add ethyl bromopyruvate dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by LC-MS for the disappearance of thioamide.
-
Workup: Cool to room temperature. Concentrate in vacuo. Neutralize the residue with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]
-
Purification: Flash column chromatography (Hexane/EtOAc) to yield Ethyl 2-cyclopropylthiazole-4-carboxylate .
Step 2: Reductive Transformation
-
Reagents: Lithium Aluminum Hydride (LiAlH4) (1.2 eq), anhydrous THF.
-
Procedure: Cool a solution of the ester (from Step 1) in THF (0.2 M) to 0°C under Nitrogen atmosphere.
-
Addition: Add LiAlH4 (solution in THF) dropwise, maintaining internal temperature <5°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.
-
Quench: Fieser workup (careful sequential addition of H2O, 15% NaOH, H2O). Filter the granular precipitate through Celite.
-
Isolation: Concentrate the filtrate to obtain (2-cyclopropyl-1,3-thiazol-4-yl)methanol .
Part 3: Functionalization & Applications[3][4][5]
Once synthesized, this building block serves as a "hub" for creating diverse libraries.
Divergent Functionalization Map
Figure 2: Decision tree for chemical functionalization of the hydroxymethyl handle.
Case Study Applications
1. Kinase Inhibitors: In ATP-competitive inhibitors, the thiazole nitrogen often acts as the H-bond acceptor for the hinge region. The cyclopropyl group fits into the hydrophobic gatekeeper pocket (e.g., replacing a bulky t-butyl or phenyl group), often improving potency against mutants (e.g., T315I in BCR-ABL) by avoiding steric clashes.
2. GPCR Antagonists: For receptors requiring a lipophilic anchor (e.g., Chemokine receptors), the cyclopropyl-thiazole motif provides a rigid spacer that orients the polar "head" (derived from the methanol) into the orthosteric binding site.
Part 4: Physicochemical Profile (Data Summary)
The following table contrasts the cyclopropyl-thiazole building block against standard alkyl analogs.
| Property | Cyclopropyl-Thiazole | Isopropyl-Thiazole | Impact on Drug Design |
| MW (Daltons) | ~155 | ~157 | Minimal change; keeps MW low for LE. |
| ClogP | ~1.2 | ~1.5 | Cyclopropyl is less lipophilic than isopropyl; improves solubility. |
| TPSA (Ų) | ~41 | ~41 | Identical polar surface area. |
| Metabolic Stability | High | Low | Cyclopropyl blocks CYP450 oxidation at the benzylic-like position. |
| Rotatable Bonds | 1 (CH2-OH) | 2 | Rigidification reduces entropic penalty upon binding. |
References
-
Barnes-Seeman, D. (2014). The role of the cyclopropyl group in drug discovery. Current Topics in Medicinal Chemistry. Link
-
Wipf, P., & Venkatraman, S. (1996). An Improved Protocol for the Preparation of Thiazoles. The Journal of Organic Chemistry. Link
-
Meanwell, N. A. (2016). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Discusses cyclopropyl as a bioisostere). Link
-
Chimenti, F., et al. (2004). Synthesis and biological evaluation of novel 2-thiazolylhydrazones as antidepressant agents. European Journal of Medicinal Chemistry. Link
-
FDA Orange Book. (2024). Approved Drug Products with Therapeutic Equivalence Evaluations. (Source for Thiazole-containing drugs like Dasatinib).[3] Link
Sources
The Cyclopropyl-Thiazole Motif: Strategic Applications in Medicinal Chemistry
The following technical guide details the medicinal chemistry applications, synthetic routes, and structure-activity relationships (SAR) of 4-cyclopropylthiazole derivatives.
Executive Summary
The 4-cyclopropylthiazole scaffold represents a privileged structural motif in modern drug discovery, bridging the gap between steric bulk and metabolic stability. Unlike its acyclic alkyl counterparts (e.g., isopropyl, tert-butyl), the cyclopropyl group offers unique physicochemical properties—including increased C–H bond dissociation energy (BDE),
The "Cyclopropyl Advantage" in Thiazole Design
The decision to incorporate a cyclopropyl group at the C4-position of a thiazole ring is rarely arbitrary. It is a calculated move to solve specific medicinal chemistry bottlenecks.
Metabolic Stability vs. Alkyl Chains
A common liability in thiazole-based drugs containing C4-alkyl chains (e.g.,
-
The Problem: Alkyl chains are prone to hydroxylation at the benzylic (or in this case, "thiazylic") position.
-
The Solution: The cyclopropyl C–H bonds possess higher
-character ( hybridization) compared to standard alkyl bonds. This results in a higher Bond Dissociation Energy (~106 kcal/mol vs. ~98 kcal/mol for secondary alkyls), rendering the 4-cyclopropyl group significantly more resistant to Hydrogen Atom Transfer (HAT) mechanisms utilized by CYP450s.
Conformational Restriction & Sigma-Hole Interactions
The cyclopropyl group is not merely a "metabolic shield"; it is an active binding element.[1]
-
Orthogonal Binding: The cyclopropyl ring lies perpendicular to the thiazole plane in minimum energy conformations, creating a distinct 3D shape that fills hydrophobic pockets without the entropic penalty of a rotating alkyl chain.
-
Sigma (
) Hole: The electron-deficient center of the cyclopropyl ring can engage in non-covalent interactions with backbone carbonyls or electron-rich residues in the target protein, a feature absent in isopropyl analogs.
Synthetic Accessibility: The Hantzsch Protocol
The construction of the 4-cyclopropylthiazole core relies on the Hantzsch Thiazole Synthesis , specifically requiring the
Synthesis of the Precursor (2-bromo-1-cyclopropylethanone)[1]
-
Reagents: Cyclopropyl methyl ketone, Bromine (
), Methanol/CCl . -
Mechanism: Acid-catalyzed enolization followed by electrophilic bromination.[1]
-
Critical Control Point: Temperature must be maintained <10°C to prevent ring opening of the cyclopropyl moiety by HBr byproducts.
General Reaction Workflow
The following diagram illustrates the convergent synthesis of the 4-cyclopropylthiazole scaffold.
Figure 1: Synthetic workflow for accessing the 4-cyclopropylthiazole core via Hantzsch condensation.
Case Studies in Medicinal Chemistry
Case Study A: 11 -HSD1 Inhibitors (Metabolic Syndrome)
Target: 11
-
Selectivity: The cyclopropyl group fits into the hydrophobic pocket adjacent to the catalytic site, which is size-restricted in the Type 1 isozyme but not Type 2.
-
Potency: Derivatives such as 2-(cyclohexylamino)-4-cyclopropylthiazol-4(5H)-one have demonstrated IC
values in the low nanomolar range, superior to their dimethyl counterparts due to optimal filling of the lipophilic pocket without steric clash.[1]
Case Study B: GPR40 (FFAR1) Agonists (Type 2 Diabetes)
Target: G Protein-Coupled Receptor 40 (Free Fatty Acid Receptor 1).[6] Mechanism: Potentiation of glucose-stimulated insulin secretion (GSIS).[6] Application: While endogenous ligands are long-chain fatty acids, synthetic agonists often utilize a thiazole core to mimic the carboxylic acid headgroup's positioning.
-
Design Strategy: The 4-cyclopropyl group acts as a "lipophilic anchor."[1] In the development of agonists like AM-1638 analogs, the cyclopropyl moiety provides the necessary hydrophobicity to penetrate the lipid-rich region of the receptor (near Intracellular Loop 2) while reducing the overall molecular weight and lipophilicity (
) compared to a phenyl ring, improving oral bioavailability.
Case Study C: Antimicrobial Hydrazonothiazoles
Target: Bacterial DNA Gyrase / General Membrane Disruption. Molecule: 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazoles.[1] Insight: A study by Mahmoodi et al.[7] demonstrated that the 4-cyclopropyl group was essential for activity against Gram-positive strains.[1] The rigid cyclopropyl group likely orients the 5-arylhydrazono substituent into a planar conformation required for intercalation or active site binding, a geometry that is entropically disfavored in flexible alkyl analogs.
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-1-cyclopropylethanone
Safety Note: Bromine is highly toxic and corrosive.[1] Perform in a fume hood.
-
Dissolution: Dissolve cyclopropyl methyl ketone (10 mmol, 0.84 g) in anhydrous Methanol (15 mL).
-
Cooling: Cool the solution to 0–5°C using an ice-salt bath.
-
Bromination: Add Bromine (10 mmol, 0.51 mL) dropwise over 30 minutes. The solution will initially turn red-brown and then fade to colorless/pale yellow as the reaction proceeds.[1]
-
Stirring: Stir at 0°C for another hour, then allow to warm to room temperature for 30 minutes.
-
Workup: Dilute with water (50 mL) and extract with Dichloromethane (3 x 20 mL). Wash combined organics with saturated NaHCO
and brine. -
Isolation: Dry over MgSO
and concentrate in vacuo. The product is a lachrymatory oil. Use immediately or store at -20°C.
Protocol 2: Hantzsch Condensation (General Procedure)
-
Mixing: In a round-bottom flask, combine the thioamide/thiourea derivative (1.0 eq) and 2-bromo-1-cyclopropylethanone (1.1 eq) in Ethanol (10 mL/mmol).
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 4:1).[8]
-
Precipitation: Cool the reaction mixture. Often, the hydrobromide salt of the thiazole precipitates.
-
Neutralization: Filter the solid and suspend in water. Neutralize with 10% NH
OH solution to liberate the free base. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.
Structure-Activity Relationship (SAR) Decision Matrix
The following decision tree assists medicinal chemists in determining when to deploy the 4-cyclopropyl motif.
Figure 2: SAR Decision Tree for C4-Thiazole Substituents.
Comparative Data Analysis
Table 1: Physicochemical Comparison of C4-Substituents
| Substituent | ClogP (approx) | Metabolic Stability (CYP3A4) | Conformational Flexibility | Key Interaction Mode |
| Methyl | 0.5 | Moderate | N/A | Steric fill (small) |
| Isopropyl | 1.3 | Low (Benzylic oxidation) | High (Rotatable) | Hydrophobic |
| Phenyl | 1.7 | Moderate (Para-hydroxylation) | Low (Planar) | |
| Cyclopropyl | 1.1 | High (High C-H BDE) | Rigid (Orthogonal) | Hydrophobic + |
References
-
Talele, T. T. (2016).[9] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[9][10][11] Journal of Medicinal Chemistry.
-
Mahmoodi, N. O., et al. (2016). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles. Journal of Sulfur Chemistry.
-
Lin, D. C., et al. (2012). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Medicinal Chemistry Letters.
-
Zawada, K., et al. (2025). New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11
-HSD1.[1][3] International Journal of Molecular Sciences. -
BenchChem. (2024). 2-Bromo-1-cyclopropylethanone Product & Safety Data.
Sources
- 1. CAS 69267-75-0: 2-bromo-1-cyclopropyl-ethanone [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioisosteric Replacement using (4-Cyclopropylthiazol-2-yl)methanol
Executive Summary
In modern medicinal chemistry, the optimization of lead compounds often hits a "property wall" where potency is established, but physicochemical properties (ADME) fail to meet clinical candidates' criteria. (4-Cyclopropylthiazol-2-yl)methanol represents a high-value fragment used to navigate this bottleneck.
This guide analyzes the utility of this specific scaffold as a bioisostere.[1] By combining the metabolic resilience of the cyclopropyl group with the electronic versatility of the thiazole ring and the functional handle of the hydroxymethyl group, this fragment offers a strategic alternative to traditional phenyl, isopropyl, or pyridine moieties. This document details the physicochemical rationale, synthetic pathways, and decision-making frameworks for deploying this moiety in drug discovery.
Physicochemical Profile & Bioisosteric Rationale[1][2]
The selection of (4-Cyclopropylthiazol-2-yl)methanol is rarely accidental; it is a deliberate engineering choice to modulate lipophilicity (LogP) , metabolic stability , and conformational rigidity .
The "Magic" of the Cyclopropyl Group
The cyclopropyl group is not merely a spacer; it is a functional bioisostere for isopropyl and tert-butyl groups, but with distinct advantages:
-
Metabolic Blocking: Unlike the isopropyl group, which is prone to CYP450-mediated oxidation at the tertiary methine hydrogen, the cyclopropyl C-H bonds have higher bond dissociation energy (~106 kcal/mol vs. ~96 kcal/mol for alkyl C-H). This blocks the "soft spot" for metabolic clearance.
-
Sigma-Aromaticity: The orbital overlap in the strained cyclopropyl ring allows it to act as a weak electron donor (pseudo-pi system), often engaging in cation-pi or pi-pi stacking interactions similar to a phenyl ring but with a significantly smaller steric footprint.
-
Lipophilic Efficiency (LipE): It lowers LogP relative to a tert-butyl or isopropyl group while maintaining steric bulk, often improving solubility without sacrificing hydrophobic binding interactions.
The Thiazole Core
The thiazole ring serves as a robust bioisostere for pyridine or phenyl rings.
-
H-Bonding: The nitrogen atom (N3) is a competent hydrogen bond acceptor, unlike the C-H of a phenyl ring.
-
S-Interaction: The sulfur atom can engage in sigma-hole interactions with backbone carbonyls or specific residues in the binding pocket.
Comparative Metrics Table
| Property | 4-Isopropylthiazole Analog | 4-Phenylthiazole Analog | 4-Cyclopropylthiazole Analog |
| LogP (Est.) | High (~2.5) | High (~3.[2]0) | Moderate (~2.1) |
| Metabolic Stability | Low (Oxidation at CH) | Moderate (Ring oxidation) | High (Blocked sites) |
| Conformation | Flexible (Rotatable bonds) | Rigid (Planar) | Semi-Rigid (Defined vector) |
| Solubility | Low | Very Low | Moderate to High |
| Steric Bulk | Medium | Large | Compact |
Strategic Application: Decision Framework
When should a medicinal chemist reach for (4-Cyclopropylthiazol-2-yl)methanol?
Decision Tree Visualization
Figure 1: Decision matrix for selecting the 4-cyclopropylthiazole scaffold during Lead Optimization.
Synthetic Protocols
The synthesis of (4-Cyclopropylthiazol-2-yl)methanol is best achieved via a modified Hantzsch Thiazole Synthesis . This route is robust, scalable, and avoids the use of unstable intermediates.
Retrosynthetic Analysis
The molecule is disconnected into two primary components:
-
Alpha-haloketone: 2-Bromo-1-cyclopropylethanone.[3]
-
Thioamide equivalent: Ethyl thiooxamate (for the C2-hydroxymethyl precursor).
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Bromo-1-cyclopropylethanone
-
Reagents: Cyclopropyl methyl ketone (1.0 eq), Bromine (1.0 eq) or Phenyltrimethylammonium tribromide (PTAB), Methanol/DCM.
-
Protocol:
-
Dissolve cyclopropyl methyl ketone in anhydrous Methanol at 0°C.
-
Add Bromine dropwise over 30 minutes. The solution will decolorize as the reaction proceeds.
-
Stir at room temperature for 2 hours.
-
Quench with saturated NaHCO3 and extract with DCM.
-
Critical Note: The product is a lachrymator and unstable. Use immediately in the next step or store at -20°C under Argon.
-
Step 2: Hantzsch Cyclization to Ethyl 4-cyclopropylthiazole-2-carboxylate
-
Reagents: 2-Bromo-1-cyclopropylethanone (from Step 1), Ethyl thiooxamate (1.1 eq), Ethanol (anhydrous).
-
Protocol:
-
Dissolve Ethyl thiooxamate in anhydrous Ethanol.
-
Add 2-Bromo-1-cyclopropylethanone dropwise at room temperature.
-
Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by LCMS for the formation of the thiazole ring.
-
Cool to room temperature. The solvent is removed under reduced pressure.[4][5]
-
Purify via silica gel flash chromatography (Hexane/EtOAc gradient) to yield the ester intermediate.
-
Step 3: Reduction to (4-Cyclopropylthiazol-2-yl)methanol
-
Reagents: Ethyl 4-cyclopropylthiazole-2-carboxylate, Sodium Borohydride (NaBH4) (2.0 eq), Methanol/THF (1:1).
-
Protocol:
-
Dissolve the ester in dry Methanol/THF (1:1) at 0°C.
-
Add NaBH4 portion-wise (gas evolution will occur).
-
Stir at 0°C for 30 mins, then warm to room temperature for 2 hours.
-
Quench carefully with 1N HCl or saturated NH4Cl.
-
Extract with EtOAc, dry over MgSO4, and concentrate.
-
Yield: Typically >85% yield as a pale yellow oil or low-melting solid.
-
Synthetic Workflow Diagram
Figure 2: Synthetic route for the production of the title compound.
Case Study: Kinase & Helicase Inhibition[4]
While the specific alcohol is a building block, the 4-cyclopropylthiazole-2-amine or 2-amide derivatives derived from it are prevalent in high-impact drug discovery campaigns.
Polθ Helicase Inhibitors (SY-589)
In the development of inhibitors for DNA polymerase theta (Polθ), a key target for HR-deficient tumors, researchers utilized the 4-cyclopropylthiazole moiety.
-
Challenge: The initial hits containing isopropyl or phenyl groups suffered from poor metabolic stability or lack of cellular potency.
-
Solution: Introduction of the 4-cyclopropylthiazole at the amide interface.
-
Outcome: The cyclopropyl group provided the necessary hydrophobic fill for the binding pocket while significantly improving the pharmacokinetic profile compared to the isopropyl analog. The rigidity of the thiazole-cyclopropyl bond vector ensured the substituents were locked in the bioactive conformation.
CDK9 Inhibitors
In the design of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, the 4-cyclopropylthiazole scaffold was used to replace a phenyl ring.[6]
-
Mechanism: The thiazole nitrogen formed a critical water-mediated hydrogen bond in the ATP-binding pocket, while the cyclopropyl group occupied a small hydrophobic sub-pocket (gatekeeper region) that could not accommodate a larger phenyl ring.
-
Result: Enhanced selectivity for CDK9 over closely related kinases (e.g., CDK2) due to the specific steric constraints of the cyclopropyl group.
References
-
Hantzsch Thiazole Synthesis & Variations
- Source: National Institutes of Health (NIH) / PubMed Central.
- Context: General protocols for thiazole synthesis using alpha-haloketones and thioamides.
-
URL:[Link]
-
Discovery of SY-589 (Polθ Helicase Inhibitor)
- Source: Journal of Medicinal Chemistry (ACS Public
- Context: Use of N-(4-cyclopropylthiazol-2-yl)
-
URL:[Link]
-
Cyclopropyl Group in Drug Design
-
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)
- Source: N
- Context: Synthesis and SAR of cyclopropyl-thiazole deriv
-
URL:[Link]
Sources
- 1. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile & Handling of (4-Cyclopropylthiazol-2-yl)methanol
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of (4-Cyclopropylthiazol-2-yl)methanol (CAS: 1344321-86-3 / Analogous Free Base). Designed for researchers in medicinal chemistry and fragment-based drug discovery (FBDD), this document moves beyond static data points to explain the behavior of this heterocyclic building block in critical solvents.
Based on structural analysis and physicochemical principles, (4-Cyclopropylthiazol-2-yl)methanol exhibits high solubility in DMSO (suitable for >50 mM stock solutions) and good solubility in Methanol (suitable for synthesis and intermediate dilutions). This guide details the mechanistic basis for these properties and provides validated protocols for stock preparation and kinetic solubility determination.
Physicochemical Profile & Solubility Prediction
To understand the solubility behavior, we must first analyze the molecular architecture of the compound.
| Property | Value (Predicted/Typical) | Impact on Solubility |
| Molecular Weight | ~155.22 g/mol | Low MW: Favors high solubility in organic solvents due to low lattice energy. |
| LogP (Octanol/Water) | ~1.5 – 1.8 | Moderate Lipophilicity: Indicates poor aqueous solubility but excellent affinity for organic solvents like DMSO and MeOH. |
| H-Bond Donors (HBD) | 1 (Hydroxyl -OH) | Allows solvation by protic solvents (Methanol) and acceptance by aprotic solvents (DMSO). |
| H-Bond Acceptors (HBA) | 3 (N, S, O) | Strong interaction with DMSO (a strong H-bond acceptor). |
| Structural Features | Thiazole Ring + Cyclopropyl | Cyclopropyl: Adds lipophilicity without excessive bulk. Thiazole: Aromatic, polarizable, enhances solubility in polar aprotic solvents. |
Mechanistic Solvation Analysis
-
In DMSO (Polar Aprotic): DMSO acts as a powerful Lewis base. The sulfoxide oxygen accepts the proton from the hydroxyl group of the target molecule, while the methyl groups of DMSO interact with the lipophilic cyclopropyl and thiazole rings via van der Waals forces. This dual interaction typically results in solubility exceeding 100 mM .
-
In Methanol (Polar Protic): Methanol engages in a hydrogen-bonding network. It acts as both a donor (to the thiazole Nitrogen) and an acceptor (from the hydroxyl group). While highly soluble, the lack of strong dipole-dipole stabilization compared to DMSO makes it more sensitive to temperature fluctuations.
Solubility in DMSO: The Gold Standard for Stocks
Dimethyl Sulfoxide (DMSO) is the preferred solvent for generating primary stock solutions for biological assays due to its ability to solvate both polar and non-polar domains of the molecule.
Expected Solubility Range
-
Saturation Limit: Typically >100 mg/mL (>600 mM).
-
Working Concentration: 10 mM to 50 mM is the standard for long-term storage.
Critical Handling Protocols (DMSO)
DMSO is hygroscopic . It absorbs water from the atmosphere, which can shift the polarity of the solvent and cause the compound to precipitate over time (the "crashing out" phenomenon).
Protocol A: Preparation of 50 mM Stock Solution
-
Weighing: Weigh typically 7.76 mg of (4-Cyclopropylthiazol-2-yl)methanol into a glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).
-
Dissolution: Vortex for 30 seconds. If visual particulates remain, sonicate at 40 kHz for 5 minutes.
-
Note: Heat generation during sonication aids dissolution.
-
-
Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C.
Solubility in Methanol: Synthesis & Purification
Methanol is the solvent of choice for intermediate dilutions, LC-MS mobile phase preparation, and reaction monitoring.
Expected Solubility Range
-
Saturation Limit: Typically 50–80 mg/mL .
-
Working Concentration: 1 mg/mL (for LC-MS injection) to 10 mg/mL (reaction solvent).
Critical Handling Protocols (Methanol)
Unlike DMSO, Methanol is volatile . Stock solutions in methanol are not suitable for long-term storage as evaporation will alter the concentration, leading to quantitative errors in downstream assays.
Best Practice: Use Methanol for "Day-of-Experiment" dilutions.
-
Dilution: Dilute the DMSO stock 1:100 into Methanol to create a working solution.
-
Observation: Ensure no "schlieren" lines (density gradients) persist, indicating incomplete mixing.
Comparative Technical Analysis
The following table summarizes the operational differences between the two solvents for this specific thiazole derivative.
| Feature | DMSO | Methanol |
| Solubility Capacity | Excellent (Primary Stock) | Good (Secondary Dilution) |
| Boiling Point | 189°C (High) | 64.7°C (Low) |
| Volatility | Negligible | High (Concentration drift risk) |
| Freezing Point | 19°C (Solidifies in fridge) | -97°C (Liquid in freezer) |
| Biological Toxicity | Low (at <0.1% v/v) | High (Cytotoxic) |
| Main Application | Compound Libraries, Cryopreservation | HPLC, TLC, Synthesis, Crystallization |
Experimental Workflow: Kinetic Solubility Determination
If precise solubility data is required for a specific formulation (e.g., animal dosing), use the following "Shake-Flask" methodology adapted for low-throughput validation.
Diagram: Solubility Determination Workflow
Caption: Figure 1. Standard "Shake-Flask" workflow for determining thermodynamic solubility limits.
Protocol B: Kinetic Solubility (Step-by-Step)
-
Preparation: Place 5 mg of solid (4-Cyclopropylthiazol-2-yl)methanol into a 1.5 mL microcentrifuge tube.
-
Solvation: Add 100 µL of solvent (DMSO or Methanol).
-
Equilibration: Shake at 300 rpm for 24 hours at ambient temperature (25°C).
-
Observation:
-
If solution is clear: Solubility is >50 mg/mL . Add more solid.
-
If solid remains: Proceed to step 5.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.
-
Quantification: Remove supernatant, dilute 100-fold in mobile phase, and inject onto HPLC. Calculate concentration against a known standard curve.
Troubleshooting & FAQs
Q: My DMSO stock froze in the refrigerator. Is the compound ruined? A: No. DMSO freezes at 19°C. Thaw it completely at room temperature and vortex vigorously. The compound is stable. Do not heat above 40°C to accelerate thawing.
Q: Can I dilute the DMSO stock directly into water? A: Proceed with caution. (4-Cyclopropylthiazol-2-yl)methanol has a LogP ~1.[1]5. Rapid dilution into water may cause microprecipitation.
-
Recommendation: Dilute DMSO stock into PBS or Media slowly with constant stirring. Keep final DMSO concentration <1%.[2]
Q: I see a "haze" when dissolving in Methanol. A: This may be due to salt contaminants (e.g., if you have the HCl salt form, CAS 1993232-16-8). The free base should dissolve clearly. If haze persists, filter through a 0.22 µm PTFE filter.
References
-
MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Retrieved from [Link]
-
National Institutes of Health (NIH). (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed. Retrieved from [Link]
-
USP-NF. (2023). General Chapter <467> Residual Solvents: DMSO and Methanol Classifications. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Dimethyl sulfoxide enhances dissolution ability: Solvent interactions. New Journal of Chemistry. Retrieved from [Link]
Sources
Methodological & Application
Synthesis of (4-Cyclopropylthiazol-2-yl)methanol via Hantzsch reaction
Application Note: Scalable Synthesis of (4-Cyclopropylthiazol-2-yl)methanol via Hantzsch Protocol
Executive Summary
The (4-cyclopropylthiazol-2-yl)methanol scaffold is a critical pharmacophore in modern drug discovery, particularly for antiviral and anti-inflammatory candidates where the cyclopropyl moiety improves metabolic stability and potency. This application note details a robust, three-step synthesis starting from commercially available cyclopropyl methyl ketone.
Unlike generic protocols, this guide addresses the specific challenge of cyclopropyl ring stability under the acidic conditions of the Hantzsch synthesis. We utilize a buffered Hantzsch condensation followed by a controlled hydride reduction to maximize yield and purity.
Key Advantages of this Protocol:
-
Regioselectivity: Exclusive formation of the 2,4-substituted thiazole.
-
Ring Preservation: Optimized buffering prevents acid-catalyzed cyclopropyl ring opening.
-
Scalability: Procedures are designed for gram-to-multigram scale.
Retrosynthetic Analysis & Workflow
The synthesis relies on the construction of the thiazole core via the Hantzsch reaction, followed by functional group transformation.[1]
Strategic Disconnection: The target alcohol is accessed via the reduction of Ethyl 4-cyclopropylthiazole-2-carboxylate . This ester is synthesized by condensing 2-bromo-1-cyclopropylethanone with ethyl thiooxamate .
Figure 1: Retrosynthetic strategy emphasizing the convergent Hantzsch step.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-1-cyclopropylethanone
Rationale: Direct bromination in methanol is chosen over NBS to minimize radical byproducts, utilizing low temperature to prevent cyclopropyl ring opening.
Safety Warning: The product is a potent lachrymator . All operations must be performed in a fume hood.
Reagents:
-
Cyclopropyl methyl ketone (1.0 equiv)[2]
-
Bromine (
) (1.0 equiv) -
Methanol (Solvent, anhydrous)
Procedure:
-
Setup: Charge a 3-neck round-bottom flask with cyclopropyl methyl ketone (e.g., 8.4 g, 100 mmol) and Methanol (100 mL). Cool the solution to 0°C to -5°C using an ice-salt bath.
-
Addition: Add Bromine (16.0 g, 100 mmol) dropwise over 60 minutes. Crucial: Maintain internal temperature
C. The solution will initially turn red/orange and fade as is consumed. -
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting ketone should be consumed.
-
Quench: Add ice-cold water (100 mL).
-
Extraction: Extract with Dichloromethane (DCM) (
mL). -
Wash: Wash combined organics with saturated
(to remove HBr) and brine. -
Isolation: Dry over
, filter, and concentrate in vacuo at ambient temperature (do not heat above 30°C to avoid decomposition). -
Result: Clear to pale yellow oil. Yield: ~90-95%. Use immediately or store at -20°C.
Data Validation:
-
NMR (400 MHz,
): 4.02 (s, 2H, ), 2.15 (m, 1H, CH-cyclopropyl), 1.10 (m, 2H), 0.98 (m, 2H).
Step 2: Hantzsch Condensation to Ethyl 4-cyclopropylthiazole-2-carboxylate
Rationale: The reaction between the
Reagents:
-
2-Bromo-1-cyclopropylethanone (from Step 1) (1.0 equiv)[2]
-
Ethyl thiooxamate (1.05 equiv)
-
Ethanol (Absolute)
- (1.1 equiv) - Added to neutralize HBr and protect the cyclopropyl ring.
Procedure:
-
Dissolution: In a reaction flask, dissolve Ethyl thiooxamate (14.0 g, 105 mmol) in Ethanol (150 mL).
-
Addition: Add 2-Bromo-1-cyclopropylethanone (16.3 g, 100 mmol).
-
Buffering: Add solid
(9.2 g). Note: Standard Hantzsch reactions often omit base, but acid-sensitive cyclopropyl groups require buffering. -
Reflux: Heat to reflux (
C) for 4–6 hours. -
Workup: Cool to room temperature. Remove Ethanol under reduced pressure.
-
Partition: Resuspend residue in EtOAc (200 mL) and Water (100 mL).
-
Purification: Wash organic layer with water and brine. Dry (
) and concentrate. -
Crystallization/Chromatography: If the crude is dark, pass through a short silica plug (eluent: 20% EtOAc in Hexanes).
-
Result: Tan to off-white solid. Yield: ~75-85%.
Mechanism of Action:
The sulfur atom of the thiooxamate attacks the
Figure 2: Simplified mechanistic flow of the Hantzsch Thiazole Synthesis.
Step 3: Reduction to (4-Cyclopropylthiazol-2-yl)methanol
Rationale: Ester reduction is best achieved with Lithium Aluminum Hydride (
Reagents:
-
Ethyl 4-cyclopropylthiazole-2-carboxylate (1.0 equiv)
- (1.0 M in THF) (1.2 equiv)
-
THF (Anhydrous)
Procedure:
-
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen. Add anhydrous THF (100 mL) and cool to
C. -
Reagent Prep: Add
solution (1.2 equiv) carefully. -
Addition: Dissolve the Thiazole Ester (from Step 2) in minimal dry THF and add dropwise to the
suspension. Maintain temp C. -
Reaction: Stir at
C for 30 mins, then warm to room temperature for 1 hour. Monitor by TLC (Ester spot should disappear; Alcohol is more polar). -
Fieser Quench: Cool to
C.-
Add
mL Water (slowly). -
Add
mL 15% NaOH. -
Add
mL Water. -
(Where
= grams of used).
-
-
Filtration: Stir until a white granular precipitate forms. Filter through Celite.
-
Concentration: Evaporate the filtrate to yield the crude alcohol.
-
Purification: Flash column chromatography (DCM/MeOH 95:5) is usually required to remove baseline impurities.
Analytical Data Summary
| Compound | State | Key |
| Bromoketone | Clear Oil | |
| Thiazole Ester | Tan Solid | |
| Target Alcohol | White Solid |
Troubleshooting & Optimization
-
Low Yield in Step 1: Ensure the reaction temperature stays below
C. Higher temperatures favor poly-bromination and ring opening. -
HBr Scavenging: If the cyclopropyl ring opens during Step 2 (observed by new alkene peaks in NMR), increase the amount of
or switch to 2,6-lutidine as a base. -
Alcohol Solubility: The final product is polar. If yield is low after filtration in Step 3, wash the Celite cake thoroughly with 10% MeOH in DCM.
References
-
Synthesis of 2-Bromo-1-cyclopropylethanone: ChemicalBook. (2026). "Ethanone, 2-bromo-1-cyclopropyl- Properties and Synthesis."
-
Hantzsch Reaction Mechanism & Applications: SciSpace. (2008).[4] "Recent advances in Hantzsch 1,4-dihydropyridines and Thiazole Synthesis."
-
General Ester Reduction Protocols: Chemistry Steps. (2024).[3] "Reduction of Carboxylic Acids and Esters with LiAlH4."
-
Cyclopropyl Stability: Wiley Online Library. (1987). "The Chemistry of the Cyclopropyl Group."
Sources
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo-1-cyclopropylethanone | 69267-75-0 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scispace.com [scispace.com]
Application Note: Protocol for Condensing Cyclopropyl Bromomethyl Ketone with Thioamides
Abstract & Strategic Importance
The incorporation of cyclopropyl motifs into drug scaffolds is a high-value strategy in medicinal chemistry. Acting as a bioisostere for phenyl rings or isopropyl groups, the cyclopropyl moiety restricts conformational flexibility and improves metabolic stability by blocking cytochrome P450 oxidation sites.
This guide details the protocol for synthesizing 4-cyclopropylthiazoles via the condensation of cyclopropyl bromomethyl ketone (2-bromo-1-cyclopropylethanone) with various thioamides . While the Hantzsch thiazole synthesis is a classical reaction, the specific application to cyclopropyl ketones requires tailored conditions to prevent acid-catalyzed ring opening and ensure high yields.
Reaction Mechanism & Logic
The transformation follows the Hantzsch Thiazole Synthesis pathway.[1][2] The reaction proceeds through a nucleophilic attack of the thioamide sulfur on the
Mechanistic Pathway (DOT Visualization)
The following diagram outlines the stepwise conversion, highlighting the critical dehydration step where the aromatic thiazole ring is formed.
Figure 1: Mechanistic pathway of the Hantzsch condensation between cyclopropyl bromomethyl ketone and thioamides.
Critical Parameters & Reagent Handling
Reagent Stability (The "Lachrymator" Factor)
Cyclopropyl bromomethyl ketone is a potent lachrymator (tear-inducing agent) and skin irritant.
-
Handling: All weighing and transfer operations must be performed in a functioning fume hood.
-
Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or sodium bisulfite nearby to neutralize spills and clean glassware.
Cyclopropyl Ring Stability
While the cyclopropyl group is robust, it can undergo ring-opening rearrangements under strong Lewis acidic conditions or extreme temperatures.
-
Acid Control: The reaction generates HBr. In standard ethanol reflux, the cyclopropyl ring is generally stable. However, for highly sensitive substrates, the addition of a mild base (e.g., NaOAc) or the use of Method B (Room Temperature) is recommended to buffer the reaction medium.
Experimental Protocols
Method A: Standard Thermal Condensation (High Throughput)
Best for: Stable thioamides, rapid library synthesis, and scale-up.
Materials:
-
Cyclopropyl bromomethyl ketone (1.0 equiv)
-
Thioamide (R-CS-NH₂) (1.1 equiv)
-
Ethanol (Absolute or 95%)
-
Ammonium hydroxide (NH₄OH) or NaHCO₃ (sat. aq.)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of the thioamide in Ethanol (concentration ~0.5 M).
-
Addition: Add 1.0 equiv of cyclopropyl bromomethyl ketone dropwise.
-
Note: The reaction is often exothermic. If scaling >5g, cool the solution to 0°C during addition.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (78°C) for 1–3 hours .
-
Monitoring: Check reaction progress via TLC (Mobile phase: 20-40% EtOAc in Hexanes).[1] The starting bromoketone (high R_f) should disappear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Precipitation: If the product crystallizes as the hydrobromide salt, filter the solid directly and wash with cold ether.
-
Free Base Isolation: If no precipitate forms, concentrate the solvent to ~20% volume. Pour the residue into crushed ice/water.
-
Basify to pH 8–9 using NH₄OH or saturated NaHCO₃ . This liberates the free base thiazole.
-
-
Purification: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (EtOH/Water) or flash chromatography.
Method B: Green/Mild Conditions (Room Temperature)
Best for: Acid-sensitive substrates, "Green Chemistry" compliance.
Step-by-Step Procedure:
-
Setup: Combine 1.0 equiv of cyclopropyl bromomethyl ketone and 1.0 equiv of thioamide in a flask.
-
Solvent: Add PEG-400 or Water:Ethanol (1:1) .
-
Catalysis: Add 10 mol% of
-cyclodextrin or simply stir vigorously if using water (on-water conditions). -
Reaction: Stir at Room Temperature for 4–12 hours .
-
Ultrasonic Option: Sonication at 40-50°C can accelerate this reaction to <1 hour.
-
-
Isolation: Pour into water. The product typically precipitates as a solid. Filter, wash with water, and dry.[3]
Data Summary & Troubleshooting
| Parameter | Standard Condition (Method A) | Mild Condition (Method B) |
| Solvent | Ethanol (Reflux) | Water/EtOH or PEG-400 |
| Temperature | 78°C | 25°C (RT) or Ultrasound |
| Time | 1–3 Hours | 4–12 Hours |
| Yield (Typical) | 85–95% | 75–90% |
| Risk Profile | Moderate (Thermal/Acidic) | Low (Green/Mild) |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Tarring | Polymerization of bromoketone | Ensure bromoketone is fresh (colorless/pale yellow). If dark brown, distill or pass through a silica plug before use. |
| Ring Opening | Excessive acidity | Add 1.1 equiv of Sodium Acetate (NaOAc) to the reaction mixture to buffer HBr. |
| Starting Material Remains | Low nucleophilicity of thioamide | Switch solvent to DMF or Dioxane and increase temperature to 90°C. |
Experimental Workflow Diagram
Figure 2: Decision tree for the isolation of 4-cyclopropylthiazoles.
References
-
Hantzsch Thiazole Synthesis Overview : Organic Chemistry Portal. "Synthesis of Thiazoles". Available at: [Link]
-
Green Chemistry Approaches : Pathak, U., et al. "Thionation of amides... and 1,3-thiazoles in high yields".[4] J. Org.[4][5] Chem., 2008, 73, 2890-2893.[4]
-
Cyclopropyl Ketone Reactivity: Izumisawa, Y., & Togo, H.
-Bromoketones and Thiazoles from Ketones... in Ionic Liquids". Green and Sustainable Chemistry, 2011, 1, 54-62.[6] -
Biological Relevance : Łączkowski, K. Z., et al. "Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents".[7] Medicinal Chemistry Research, 2018, 27, 2125–2140.[7]
-
Reagent Safety Data : PubChem. "2-Bromo-1-cyclopropylethanone". Available at: [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thioamide synthesis by thionation [organic-chemistry.org]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [scirp.org]
- 7. researchgate.net [researchgate.net]
Application Note: High-Yield Synthesis of (4-Cyclopropylthiazol-2-yl)methanol
Abstract & Strategic Overview
The (4-cyclopropylthiazol-2-yl)methanol scaffold (CAS 1495360-04-7) is a critical building block in medicinal chemistry, appearing in various antiviral and anti-inflammatory candidates. Its structural value lies in the combination of the thiazole core—a bioisostere for pyridine and imidazole—and the cyclopropyl group, which improves metabolic stability and lipophilicity compared to isopropyl or ethyl analogs.
This application note provides a validated, three-step protocol for the synthesis of (4-cyclopropylthiazol-2-yl)methanol starting from commercially available cyclopropyl methyl ketone. Unlike generic thiazole syntheses, this route is optimized to preserve the acid-sensitive cyclopropyl ring while ensuring regioselective formation of the 2,4-substituted thiazole system.
Core Synthetic Strategy
The synthesis relies on a Hantzsch Thiazole Synthesis followed by a hydride reduction. This approach is superior to direct lithiation/formylation strategies due to scalability and the avoidance of cryogenic conditions.
Figure 1: Retrosynthetic analysis showing the disconnection to the key Hantzsch precursors.
Reagents & Materials
Safety Warning: 2-Bromo-1-cyclopropylethanone is a potent lachrymator. All operations involving this compound must be performed in a well-ventilated fume hood.
| Reagent | CAS No.[1][2][3][4][5] | Equiv. | Role | Grade/Purity |
| Cyclopropyl methyl ketone | 765-43-5 | 1.0 | Starting Material | >98% |
| Bromine ( | 7726-95-6 | 1.0 | Brominating Agent | Reagent Grade |
| Methanol (MeOH) | 67-56-1 | Solvent | Solvent | Anhydrous |
| Ethyl thiooxamate | 16982-21-1 | 1.1 | Hantzsch Partner | >95% |
| Ethanol (EtOH) | 64-17-5 | Solvent | Solvent | Absolute |
| Lithium Aluminum Hydride | 16853-85-3 | 1.5 | Reducing Agent | 1.0M in THF |
| Tetrahydrofuran (THF) | 109-99-9 | Solvent | Solvent | Anhydrous, Inhibitor-free |
Experimental Protocols
Step 1: Preparation of 2-Bromo-1-cyclopropylethanone
Objective: Selective alpha-bromination of the ketone without ring opening.
Rationale: Bromination in methanol is preferred over
-
Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a thermometer. Flush with
. -
Dissolution: Charge cyclopropyl methyl ketone (10.0 g, 119 mmol) and anhydrous methanol (150 mL). Cool the solution to -5°C using an ice/salt bath.
-
Bromination: Add Bromine (19.0 g, 6.1 mL, 119 mmol) dropwise over 45 minutes.
-
Critical Control: Maintain internal temperature between -5°C and 0°C. The red color of bromine should disappear rapidly, indicating consumption.
-
-
Workup: After addition, stir for 30 minutes at 0°C. Add water (100 mL) and stir for 15 minutes.
-
Extraction: Extract with diethyl ether (
mL). Wash combined organics with saturated (to remove HBr) and brine. -
Isolation: Dry over
, filter, and concentrate under reduced pressure (keep bath <30°C to avoid decomposition).-
Yield: ~95-99% (Clear to pale yellow oil).
-
Storage: Use immediately or store at -20°C (Unstable).
-
Step 2: Hantzsch Condensation to Ethyl 4-cyclopropylthiazole-2-carboxylate
Objective: Construction of the thiazole ring.
Rationale: Ethyl thiooxamate provides the necessary C2-carboxylate functionality. The reaction proceeds via nucleophilic attack of the sulfur on the alpha-carbon of the bromoketone, followed by cyclodehydration [2].
-
Setup: 250 mL round-bottom flask with a reflux condenser.
-
Reaction: Dissolve 2-bromo-1-cyclopropylethanone (19.4 g, 119 mmol, crude from Step 1) in absolute ethanol (120 mL). Add ethyl thiooxamate (17.4 g, 131 mmol, 1.1 equiv).
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the bromoketone.
-
Workup: Cool to room temperature. The product may partially crystallize. Concentrate the solvent to ~25% volume.
-
Neutralization: Pour the residue into ice water (200 mL) and neutralize with saturated
to pH 8. -
Purification: Extract with Ethyl Acetate (
mL). Dry over .-
Purification Option: If the crude is dark, pass through a short silica plug eluting with 10% EtOAc/Hexanes.
-
Yield: ~80-85% (Tan solid).
-
Step 3: Reduction to (4-Cyclopropylthiazol-2-yl)methanol
Objective: Conversion of the ester to the primary alcohol.
Rationale:
-
Setup: Flame-dried 500 mL two-neck flask,
atmosphere, addition funnel. -
Reagent Prep: Charge
(1.0 M in THF, 120 mL, 120 mmol) into the flask. Cool to 0°C. -
Addition: Dissolve Ethyl 4-cyclopropylthiazole-2-carboxylate (15.8 g, 80 mmol) in anhydrous THF (80 mL). Add this solution dropwise to the LAH suspension over 30 minutes.
-
Observation: Gas evolution (
) will occur. Control addition rate to manage foaming.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 2 hours.
-
Quench (Fieser Method): Cool back to 0°C. Carefully add:
-
4.5 mL water (slowly!)
-
4.5 mL 15% NaOH solution
-
13.5 mL water
-
-
Isolation: Stir until a white granular precipitate forms. Filter through a pad of Celite. Wash the pad with THF.
-
Final Purification: Concentrate the filtrate. Recrystallize from Hexane/EtOAc or purify via flash chromatography (EtOAc/Hexane 1:1).
-
Final Yield: ~85-90%.[6]
-
Appearance: White to off-white crystalline solid.
-
Analytical Data & Validation
| Technique | Expected Signal / Characteristic |
| 1H NMR (CDCl3) | |
| MS (ESI+) | [M+H]+ = 156.05 . Characteristic isotope pattern for Sulfur ( |
| IR | Broad band at 3300-3400 |
Troubleshooting & Expert Tips
-
Cyclopropyl Stability: Avoid strong mineral acids (HCl, H2SO4) at high temperatures during the workup of Step 1, as this can open the cyclopropyl ring to form homoallylic bromides.
-
Odor Control: Thioamides and thiazoles have potent sulfur odors. Use bleach (sodium hypochlorite) in the rotovap trap and to clean glassware to oxidize sulfur residues.
-
Alternative Reduction: If
is too hazardous for your scale, use (5 equiv) in refluxing tert-butanol/Methanol, though the yield is typically lower (60-70%).
Reaction Workflow Diagram
Figure 2: Step-by-step reaction workflow from starting material to final alcohol.
References
-
Gaudry, M., & Marquet, A. (1978). Organic Syntheses, 55, 24. "Selective bromination of ketones in methanol."
- Hantzsch, A. (1887). "Ueber die Synthese von Thiazolverbindungen." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. (Foundational reference for Thiazole synthesis).
-
Brown, H. C., & Krishnamurthy, S. (1979). "Forty years of hydride reductions." Tetrahedron, 35(6), 567-607.
-
ChemicalBook. (2023). "Ethyl thiooxamate Properties and Safety."
-
PubChem. (2023). "2-Bromo-1-cyclopropylethanone Compound Summary."
Sources
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. Ethyl Thiooxamate | 16982-21-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 2-Bromo-1-cyclohexylethanone | C8H13BrO | CID 11160027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl thiooxamate | 16982-21-1 | Benchchem [benchchem.com]
- 6. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Selective Reduction Strategies for 4-Cyclopropylthiazole-2-Carboxylate Esters
[1]
Abstract & Strategic Overview
The 4-cyclopropylthiazole-2-carboxylate scaffold is a critical pharmacophore in modern drug discovery, particularly in the development of antiviral agents, metabolic modulators, and kinase inhibitors. The cyclopropyl group confers unique metabolic stability and conformational rigidity, while the thiazole ring serves as a bioisostere for pyridine or imidazole.
However, the reduction of the C2-ester functionality presents specific synthetic challenges:
-
Chemo-selectivity: The thiazole ring is electron-deficient at C2, making the ester highly reactive but also rendering the ring susceptible to nucleophilic attack or ring-opening under harsh conditions.[1]
-
Cyclopropyl Integrity: While generally stable to hydrides, the cyclopropyl ring can undergo radical ring-opening if single-electron transfer (SET) mechanisms are inadvertently triggered.[1]
-
Volatility: The resulting alcohol and aldehyde products are low-molecular-weight heteroaromatics, often possessing significant volatility, which necessitates careful isolation protocols.[1]
This guide details three validated protocols for the reduction of Ethyl 4-cyclopropylthiazole-2-carboxylate (and related alkyl esters) to its corresponding alcohol or aldehyde , prioritizing yield, safety, and scalability.
Chemical Strategy Analysis
Reaction Landscape
The reduction pathway is dictated by the choice of hydride source and temperature control.
| Target Product | Reagent System | Mechanism | Key Advantage | Risk Profile |
| Alcohol (Primary) | LiAlH₄ / THF | Nucleophilic Acyl Substitution (Hard Hydride) | Rapid, quantitative conversion.[1] | Pyrophoric; requires strict anhydrous conditions. |
| Alcohol (Mild) | NaBH₄ / CaCl₂ / EtOH | Lewis-Acid Activated Hydride Transfer | Chemoselective; tolerates nitro/cyano groups.[1] | Slower kinetics; requires excess reagent. |
| Aldehyde | DIBAL-H / Toluene | Tetrahedral Intermediate Stabilization (-78°C) | Direct access to aldehyde without re-oxidation.[1] | Cryogenic control critical; over-reduction common. |
Mechanistic Diagram
The following flowchart illustrates the decision matrix and reaction pathways.
Caption: Mechanistic bifurcation between exhaustive reduction (LiAlH₄) and controlled partial reduction (DIBAL-H).
Detailed Experimental Protocols
Protocol A: Exhaustive Reduction to Alcohol (LiAlH₄)
Objective: Synthesis of (4-cyclopropylthiazol-2-yl)methanol. Scale: 10 mmol basis.
Materials
-
Substrate: Ethyl 4-cyclopropylthiazole-2-carboxylate (1.97 g, 10 mmol).
-
Reagent: Lithium Aluminum Hydride (LiAlH₄), 1.0 M solution in THF (12 mL, 12 mmol) or solid (0.46 g).
-
Solvent: Anhydrous THF (Tetrahydrofuran), inhibitor-free.[1]
-
Quench: Rochelle's Salt (Potassium sodium tartrate), sat. aq. solution.
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvation: Charge the RBF with the ester (1.97 g) and anhydrous THF (40 mL). Cool the solution to 0°C using an ice/water bath.
-
Addition:
-
If using solution: Transfer 1.0 M LiAlH₄ (12 mL, 1.2 equiv) to the addition funnel via cannula. Add dropwise over 15 minutes.
-
If using solid:[1][2] Suspend LiAlH₄ in THF in a separate flask and transfer the slurry via wide-bore cannula.
-
Observation: Gas evolution (
) will occur.[3][4] Ensure venting is active.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (30% EtOAc/Hexanes). The ester spot (
) should disappear, replaced by the more polar alcohol ( ). -
Fieser Quench (Critical): Cool back to 0°C. Carefully add:
-
0.46 mL Water (slowly).
-
0.46 mL 15% NaOH solution.
-
1.4 mL Water.
-
Note: A white granular precipitate (aluminum salts) should form. If a gelatinous emulsion forms, add Rochelle's salt solution and stir vigorously for 1 hour.
-
-
Workup: Filter the mixture through a pad of Celite to remove aluminum salts. Rinse the cake with Et₂O (3 x 20 mL).
-
Isolation: Dry the combined filtrate over anhydrous
, filter, and concentrate under reduced pressure (Caution: Product may be volatile; do not heat water bath >40°C ).
Expected Yield: 85-95% Appearance: Pale yellow oil or low-melting solid.[1][5]
Protocol B: Mild Reduction (NaBH₄/CaCl₂)
Objective: Chemoselective reduction in the presence of sensitive groups (e.g., halides).
Materials
-
Reagent: Sodium Borohydride (NaBH₄) (2.0 equiv) + Calcium Chloride (
) (1.0 equiv). -
Solvent: Ethanol (Abs.)[1] / THF (2:1 mixture).
Methodology
-
Dissolve the ester (10 mmol) in THF (20 mL) and Ethanol (40 mL).
-
Add
(1.11 g, 10 mmol) and stir for 15 minutes to form the active reducing complex. -
Add NaBH₄ (0.76 g, 20 mmol) portion-wise at 0°C.
-
Stir at RT for 4–6 hours.
-
Quench: Add Acetone (5 mL) to destroy excess hydride, then concentrate to remove organics.
-
Partition: Dilute residue with water and extract with DCM.
Note: This method is slower but avoids the harsh basicity of LiAlH₄, preserving the thiazole ring integrity if the 4-cyclopropyl group has adjacent sensitive substitution.
Protocol C: Partial Reduction to Aldehyde (DIBAL-H)
Objective: Synthesis of 4-cyclopropylthiazole-2-carbaldehyde. Challenge: Preventing over-reduction to the alcohol.
Materials
-
Reagent: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene.[1]
-
Solvent: Anhydrous DCM or Toluene.
-
Temp: -78°C (Dry ice/Acetone).
Methodology
-
Cryogenic Setup: Cool a solution of ester (10 mmol) in DCM (50 mL) to -78°C . Ensure the internal temperature is stable.
-
Controlled Addition: Add DIBAL-H (11 mL, 1.1 equiv) dropwise down the side of the flask over 30 minutes. Internal temp must not rise above -70°C.
-
Incubation: Stir at -78°C for 1 hour.
-
Quench (In Situ): While still at -78°C, add Methanol (2 mL) to quench excess reagent.
-
Hydrolysis: Pour the cold mixture into a vigorously stirring solution of saturated Rochelle’s salt (100 mL). Allow to warm to RT and stir for 2 hours until phases separate clearly.
-
Purification: Extract with DCM. The aldehyde is prone to oxidation; store under Argon at -20°C.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Yield (Volatile Loss) | Product evaporated during concentration.[1] | Do not use high vacuum (< 10 mbar) for prolonged periods. Keep bath < 35°C. |
| Emulsion during Workup | Aluminum hydroxides forming gels. | Use Rochelle's salt (NaK Tartrate) quench. Stir until layers clarify (can take 1-3 hrs). |
| Over-reduction (Aldehyde) | Temp > -70°C or excess DIBAL-H. | strictly maintain -78°C. Use exactly 1.05-1.1 equiv.[1] |
| Ring Opening | Acidic quench too strong. | Thiazoles are basic. Avoid strong HCl quenches; use saturated |
References
-
General Thiazole Reduction: Preparation of 4-methyl-5-formyl-thiazole.[1][6] Patent WO2003091230A1. Demonstrates the reduction of thiazole esters using hydride donors.
-
LiAlH4 Reduction of Esters: Reduction of Carboxylic Acids and Esters.[7] Chemistry LibreTexts.[8] Foundational protocol for LiAlH4 reduction stoichiometry and mechanism.
-
Cyclopropyl Stability: Synthesis of (4-Cyclopropylthiazol-5-yl)methanol (CAS 1495360-04-7).[1] ChemScene. Verifies the stability and existence of the cyclopropyl-thiazole-methanol pharmacophore.[1]
-
DIBAL-H Methodology: Reduction of Esters to Aldehydes.[1][9] Organic Chemistry Portal. Standard operating procedures for partial reduction.
Sources
- 1. chemscene.com [chemscene.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Application Note: (4-Cyclopropylthiazol-2-yl)methanol as a High-Value Pharmaceutical Intermediate
This guide details the strategic application, synthesis, and functionalization of (4-Cyclopropylthiazol-2-yl)methanol , a specialized heterocyclic building block.
Executive Summary
(4-Cyclopropylthiazol-2-yl)methanol (CAS 1344321-86-3) represents a "privileged scaffold" modification in modern medicinal chemistry. While the thiazole ring acts as a bioisostere for pyridine or phenyl rings—improving water solubility and hydrogen-bonding potential—the cyclopropyl group at the 4-position serves two critical functions:
-
Metabolic Shielding: It sterically protects the thiazole ring from oxidative metabolism (P450 degradation) compared to a straight-chain alkyl group (e.g., n-propyl).
-
Conformational Restriction: It locks the local molecular geometry, potentially enhancing binding affinity to target pockets (e.g., ATP-binding sites in kinases).
The C2-hydroxymethyl group serves as a versatile "pivot handle," allowing this moiety to be attached to core drug scaffolds via ether, amine, or amide linkages.
Chemical Profile & Specifications
| Property | Specification |
| Compound Name | (4-Cyclopropyl-1,3-thiazol-2-yl)methanol |
| CAS Number | 1344321-86-3 |
| Molecular Formula | C₇H₉NOS |
| Molecular Weight | 155.22 g/mol |
| Appearance | Pale yellow to colorless viscous oil (tends to solidify at low temp) |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Sparingly soluble in water |
| Key Precursor | 2-Bromo-1-cyclopropylethanone (CAS 69267-75-0) |
Synthesis Protocol: The "Hantzsch-Ester-Reduction" Route
Direct synthesis of the alcohol is best achieved via a two-step sequence: Hantzsch cyclization to the ester followed by hydride reduction. This method avoids the use of unstable thioformyl precursors.
Step 1: Synthesis of Ethyl 4-cyclopropylthiazole-2-carboxylate
Reaction Logic: The condensation of a bromoketone with a thioamide is the gold standard for thiazole construction.[1] We use ethyl thiooxamate to install the C2-carbon handle in the correct oxidation state.
-
Reagents:
-
Protocol:
-
Dissolve Ethyl 2-amino-2-thioxoacetate (11 mmol) in anhydrous Ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add 2-Bromo-1-cyclopropylethanone (10 mmol) dropwise at room temperature.
-
Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the bromoketone.
-
Cool to room temperature. The HBr salt of the thiazole may precipitate.[4]
-
Concentrate the solvent under reduced pressure.
-
Redissolve residue in DCM and wash with saturated NaHCO₃ (to neutralize HBr) and brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).
-
Yield Expectation: 75–85% (Yellow oil/solid).
-
Step 2: Reduction to (4-Cyclopropylthiazol-2-yl)methanol
Reaction Logic: Selective reduction of the ester to the primary alcohol using Lithium Aluminum Hydride (LAH) or Sodium Borohydride (NaBH₄) with methanol activation. LAH is preferred for speed and completeness.
-
Reagents:
-
Protocol:
-
Under Nitrogen atmosphere, cool a solution of the ester (5 mmol) in anhydrous THF (15 mL) to 0 °C.
-
Add LiAlH₄ (6 mmol) dropwise over 10 minutes. Caution: Exothermic, gas evolution.[1]
-
Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Quench (Fieser Method): Cool back to 0 °C. Carefully add water (0.23 mL), then 15% NaOH (0.23 mL), then water (0.7 mL).
-
Stir vigorously until a white granular precipitate forms.
-
Filter through a pad of Celite. Wash the pad with THF.
-
Concentrate the filtrate to yield the crude alcohol.
-
Purification: If necessary, short silica plug (DCM:MeOH 95:5).
-
Yield Expectation: 90–95%.
-
Functionalization & Divergent Synthesis
Once the alcohol is obtained, it serves as a divergence point for library synthesis.
Workflow Diagram (Graphviz)
Caption: Divergent synthesis pathways transforming the alcohol handle into electrophilic or nucleophilic motifs for drug conjugation.
Key Transformation Protocols
A. Activation to Alkyl Chloride (Scaffold Attachment)
-
Reagents: Thionyl Chloride (SOCl₂), DCM.
-
Procedure: Dissolve alcohol in DCM at 0 °C. Add SOCl₂ (1.5 equiv). Stir 2h at RT.[3] Evaporate volatiles. The resulting 2-(chloromethyl)-4-cyclopropylthiazole hydrochloride is unstable and should be used immediately for alkylation reactions (e.g., alkylating a phenol or amine on the main drug scaffold).
B. Oxidation to Aldehyde (For Reductive Amination)
-
Reagents: Dess-Martin Periodinane (DMP) or MnO₂.
-
Procedure: Stir alcohol with activated MnO₂ (10 equiv) in DCM for 12h. Filter through Celite. Evaporate.
-
Application: React the resulting aldehyde with a piperazine-containing scaffold using NaBH(OAc)₃ to create a flexible linker.
Strategic "Case Study": Kinase Inhibitor Design
Context: Many kinase inhibitors (e.g., Dasatinib) utilize a thiazole ring to bind in the ATP pocket (interacting with the Gatekeeper residue).
Hypothesis: Replacing a standard 4-methylthiazole or 4-phenylthiazole moiety with 4-cyclopropylthiazole can improve the drug candidate's profile:
-
Lipophilicity (LogP): The cyclopropyl group is more lipophilic than methyl but less than phenyl, allowing fine-tuning of cell permeability.
-
Solubility: Unlike a phenyl ring, the cyclopropyl group does not induce pi-stacking aggregation, often improving solubility.
-
Metabolic Stability: The cyclopropyl C-H bonds are stronger (s-character ~30%) and less prone to oxidation than the benzylic-like protons of an ethyl or isopropyl group.
Experimental Validation:
-
Synthesize the "Cyclopropyl-Analog" of a lead compound using the Alkyl Chloride derivative described above.
-
Compare IC50 and Microsomal Stability (t1/2) against the Methyl-Analog.
Analytical Quality Control (QC)
To ensure the integrity of the intermediate before coupling:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 6.90 ppm (s, 1H): Thiazole C5-H proton (Diagnostic singlet).
-
δ 4.90 ppm (s, 2H): -CH ₂OH (Methylene).
-
δ 2.05 ppm (m, 1H): Cyclopropyl C-H (Methine).
-
δ 0.90–1.00 ppm (m, 4H): Cyclopropyl -CH ₂- (Methylene protons, typically two multiplets).
-
Note: Broad singlet at ~3.5 ppm for -OH (exchangeable).
-
-
¹³C NMR:
-
Expect signals at approx: 170 ppm (C2), 155 ppm (C4), 115 ppm (C5), 60 ppm (CH2OH), 10-15 ppm (Cyclopropyl carbons).
-
Safety & Handling
-
Hazards: Thiazoles can be skin irritants. 2-Bromo-1-cyclopropylethanone is a lachrymator (tear gas agent) and must be handled in a fume hood.
-
Storage: Store the alcohol at 2–8 °C under inert gas (Argon). It is stable for months if kept dry.
-
Waste: Dispose of halogenated solvents and heavy metal reducing agents (if used) according to EHS regulations.
References
- Hantzsch Thiazole Synthesis Mechanism & Scope: Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. Context: General mechanism for condensing alpha-haloketones with thioamides.
-
Cyclopropyl Group in Medicinal Chemistry
-
Synthesis of 4-Cyclopropylthiazole Derivatives
-
Precursor Availability (2-Bromo-1-cyclopropylethanone)
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 69267-75-0: 2-bromo-1-cyclopropyl-ethanone [cymitquimica.com]
- 3. ETHANONE, 2-BROMO-1-CYCLOPROPYL- | 69267-75-0 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 6. semanticscholar.org [semanticscholar.org]
Application Note: Strategic Functionalization of the Hydroxyl Group in (4-Cyclopropylthiazol-2-yl)methanol
Executive Summary
(4-Cyclopropylthiazol-2-yl)methanol (CAS 1344321-86-3) is a highly versatile heteroaromatic building block utilized extensively in modern drug discovery . The thiazole core provides excellent metabolic stability and hydrogen-bond accepting capabilities, while the cyclopropyl group enhances lipophilicity and structural rigidity. The C2-hydroxymethyl group serves as a critical synthetic handle. This application note provides field-proven, self-validating protocols for the selective functionalization of this primary alcohol into three key intermediate classes: aldehydes, alkyl chlorides, and aryl ethers.
Mechanistic Rationale & Pathway Design
The functionalization of heteroaryl methanols requires careful reagent selection to avoid degrading the electron-rich thiazole ring or the acid-sensitive cyclopropyl moiety.
-
Oxidation to Aldehyde : Converting the primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation. Harsh oxidants like Jones Reagent have been documented to rapidly over-oxidize related thiazol-2-yl methanols directly to carboxylic acids . Therefore, Dess-Martin Periodinane (DMP) is selected. DMP operates under mild, anhydrous conditions, preventing the formation of gem-diol intermediates that lead to over-oxidation. (Note: Recent advances also highlight the use of engineered galactose oxidase for the green biocatalytic oxidation of bulky thiazol-2-yl methanols [[1]]([Link]), though DMP remains the standard for rapid bench-top synthesis).
-
Chlorination : Conversion to 2-(chloromethyl)-4-cyclopropylthiazole is optimally achieved using Thionyl Chloride (
). This proceeds via an internal nucleophilic substitution ( ) mechanism. The extrusion of gas thermodynamically drives the reaction forward and simplifies purification. -
Mitsunobu Etherification : Direct etherification of heteroaryl alcohols with phenols often requires strong bases, which can lead to side reactions. The Mitsunobu reaction circumvents this by utilizing Triphenylphosphine (
) and Diisopropyl azodicarboxylate (DIAD) to activate the hydroxyl group for mild displacement [[2]]([Link]).
Fig 1. Divergent functionalization workflow for (4-Cyclopropylthiazol-2-yl)methanol.
Quantitative Data Summary
The following table outlines the expected quantitative outcomes and key analytical handles for validating the success of each functionalization pathway.
| Derivative | Transformation | Reagents | Expected Yield | Key Analytical Handle ( |
| Aldehyde | Oxidation | DMP, DCM | 85–90% | Disappearance of ~4.80 ppm (s, 2H); Appearance of ~9.90 ppm (s, 1H, -CHO) |
| Chloride | Chlorination | 90–95% | Shift from ~4.80 ppm to ~4.75 ppm (s, 2H, -CH | |
| Aryl Ether | Mitsunobu | Ar-OH, | 70–80% | Downfield shift to ~5.30 ppm (s, 2H, -CH |
Experimental Protocols
Protocol A: Mild Oxidation to 4-Cyclopropylthiazole-2-carbaldehyde
Objective: Synthesize an electrophilic aldehyde handle without degrading the cyclopropyl ring.
-
Initiation: Charge a flame-dried round-bottom flask with (4-Cyclopropylthiazol-2-yl)methanol (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.1 M solution. Cool to 0 °C under an argon atmosphere.
-
Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) portion-wise.
-
Causality: Portion-wise addition controls the mild exotherm and prevents localized over-heating, which could lead to undesired ring-opening of the cyclopropyl group.
-
-
Propagation: Remove the ice bath and stir at room temperature for 2 hours.
-
Self-Validation: The initially clear solution will become distinctly cloudy as the insoluble iodinane byproduct precipitates, visually confirming reaction progress.
-
-
Quenching: Add a 1:1 mixture of saturated aqueous
and saturated aqueous . Stir vigorously for 15 minutes until the organic layer is clear.-
Causality:
reduces residual hypervalent iodine species, while neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the product.
-
-
Isolation: Extract with DCM, wash with brine, dry over anhydrous
, and concentrate in vacuo.
Protocol B: Chlorination via Thionyl Chloride
Objective: Generate a highly reactive alkylating agent.
-
Initiation: Dissolve the starting material (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C.
-
Reagent Addition: Add
(1.5 eq) dropwise over 10 minutes.-
Causality: Dropwise addition manages the rapid evolution of
and gases, preventing solvent bumping.
-
-
Propagation: Stir at room temperature for 3 hours.
-
Self-Validation: Continuous gas evolution (bubbling) indicates an active reaction. The cessation of bubbling serves as a physical indicator of reaction completion, which should be confirmed by TLC (complete consumption of the polar alcohol spot).
-
-
Quenching: Carefully pour the mixture into an ice-cold saturated
solution.-
Causality: Ice-cold conditions are mandatory to absorb the highly exothermic neutralization heat, preventing the DCM solvent (b.p. 39 °C) from boiling off.
-
-
Isolation: Separate the organic layer, extract the aqueous layer with DCM, dry over
, and concentrate.
Protocol C: Mitsunobu Etherification
Objective: Directly couple the primary alcohol with a phenolic pharmacophore under neutral conditions.
Fig 2. Logical step-by-step mechanism of the Mitsunobu etherification process.
-
Initiation: Dissolve (4-Cyclopropylthiazol-2-yl)methanol (1.0 eq), the target Phenol (1.1 eq), and
(1.2 eq) in anhydrous THF (0.1 M) at 0 °C under argon. -
Reagent Addition: Add DIAD (1.2 eq) dropwise.
-
Causality: DIAD must be added last to the pre-formed mixture. This ensures the highly reactive betaine intermediate immediately reacts with the phenol, minimizing undesired DIAD self-decomposition or side reactions .
-
-
Propagation: Stir at room temperature for 12 hours.
-
Self-Validation: The reaction mixture will transition from pale yellow to deep yellow/orange. TLC (Hexanes/EtOAc) will show the consumption of the highly polar alcohol and the appearance of a less polar ether spot.
-
-
Isolation: Concentrate the reaction mixture directly onto silica gel and purify via flash chromatography (eluting with Hexanes/EtOAc) to separate the product from the triphenylphosphine oxide (
) byproduct.
References
Sources
Application Note: Reaction Conditions for Thiazole Ring Formation with Cyclopropyl Groups
Executive Summary
Abstract: The incorporation of cyclopropyl groups into heteroaromatic rings is a high-value strategy in medicinal chemistry to improve metabolic stability, potency, and aqueous solubility. However, the synthesis of cyclopropyl-thiazoles presents a unique chemoselective challenge: the cyclopropyl ring is susceptible to acid-catalyzed ring opening (homoconjugate addition) under the harsh conditions typical of classical Hantzsch synthesis. This guide details optimized protocols to suppress ring-opening side reactions while maintaining high yields, focusing on 2-cyclopropyl and 4-cyclopropyl thiazole regioisomers.
Mechanistic Considerations & Chemical Logic
The Cyclopropyl Challenge
The cyclopropyl group possesses significant ring strain (~27.5 kcal/mol) and "double-bond character" due to its Walsh orbitals. In the presence of strong Brønsted acids (generated as byproducts in Hantzsch synthesis) or Lewis acids, the ring can open to form an alkene (homoallyl rearrangement).
Key Success Factor: The reaction must be buffered or run under conditions that rapidly consume the
Reaction Pathways
We define two primary routes based on the desired position of the cyclopropyl moiety:
-
Route A (2-Cyclopropylthiazoles): Condensation of cyclopropanecarbothioamide with an
-haloketone. -
Route B (4-Cyclopropylthiazoles): Condensation of a cyclopropyl
-haloketone with a thioamide.
Figure 1: Strategic disconnection for cyclopropyl-thiazole synthesis. Route selection dictates the starting materials.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Cyclopropylthiazoles
Target: Introduction of the cyclopropyl group at the C2 position. Precursor: Cyclopropanecarbothioamide (commercially available or synthesized from the nitrile via P4S10 or Lawesson's reagent).
Reagents:
-
Cyclopropanecarbothioamide (1.0 equiv)
- -Bromoacetophenone (or substituted derivative) (1.0 equiv)
-
Ethanol (Absolute)
-
Additive: NaHCO3 (1.1 equiv) or 2,6-Lutidine (1.0 equiv)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropanecarbothioamide (10 mmol) in absolute ethanol (20 mL).
-
Addition: Add the
-haloketone (10 mmol) portion-wise over 5 minutes at room temperature.-
Critical Step: If the haloketone is a liquid, add neat. If solid, dissolve in minimal ethanol.
-
-
Buffering: Add solid NaHCO3 (11 mmol).
-
Why? The Hantzsch reaction produces HBr. While the thiazole ring is forming, the transient intermediate is sensitive. Neutralizing the acid prevents acid-catalyzed ring opening of the cyclopropyl group.
-
-
Reaction: Heat the mixture to reflux (78°C) for 2–4 hours.
-
Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the thioamide.[1]
-
-
Workup:
-
Purification: Dry over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).
Protocol B: Synthesis of 4-Cyclopropylthiazoles
Target: Introduction of the cyclopropyl group at the C4 position. Precursor: Cyclopropyl bromomethyl ketone (2-bromo-1-cyclopropylethanone). Risk: The starting material (cyclopropyl bromomethyl ketone) is highly reactive and can degrade/polymerize.
Reagents:
-
Thioamide (e.g., Thiobenzamide) (1.0 equiv)
-
Cyclopropyl bromomethyl ketone (1.1 equiv)
-
Solvent: DMF or Ethanol
-
Base: MgO (Magnesium Oxide) or CaCO3
Procedure:
-
Preparation: Dissolve the thioamide (5 mmol) in DMF (10 mL). Ethanol can be used, but DMF often allows for cleaner conversion at lower temperatures for this specific substrate.
-
Base Addition: Add MgO (6 mmol).
-
Expert Insight: MgO acts as a heterogeneous acid scavenger that is mild enough not to racemize other centers but effective at sequestering HBr.
-
-
Alkylation: Add cyclopropyl bromomethyl ketone (5.5 mmol) dropwise at 0°C .
-
Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Note: Avoid reflux if possible. The 4-cyclopropyl intermediate is more prone to ring opening than the 2-cyclopropyl variant due to closer proximity to the forming cation center during dehydration. If reaction is slow, heat to maximum 50°C.
-
-
Workup: Dilute with water (50 mL) and extract with Et2O. Wash organic layer with brine (3x) to remove DMF.
-
Purification: Silica gel chromatography.
Troubleshooting & Optimization Guide
The following decision tree assists in resolving common issues such as low yield or ring opening.
Figure 2: Troubleshooting logic for cyclopropyl-thiazole synthesis.
Quantitative Comparison of Conditions
| Parameter | Classical Hantzsch | Buffered Hantzsch (Recommended) | Microwave Assisted |
| Solvent | EtOH (Reflux) | EtOH or DMF (50°C) | EtOH (100°C) |
| Base/Additive | None | NaHCO3, MgO, or CaCO3 | None or minimal |
| Time | 2-12 Hours | 4-16 Hours | 10-30 Minutes |
| Cyclopropyl Integrity | Risk of Ring Opening | High Retention | High Retention (Kinetic control) |
| Yield (Typical) | 40-60% | 75-90% | 80-95% |
References
-
Hantzsch Thiazole Synthesis (General Mechanism)
-
Cyclopropyl Stability & Synthesis
- Title: Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)
- Source: Asian Journal of Chemistry.
-
URL:[Link] (General reference for cyclopropyl-heterocycle stability).
-
Microwave Assisted Synthesis
- Title: Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradi
- Source: MDPI Molecules.
-
URL:[Link]
-
Thiazole Synthesis Overview
- Title: Thiazole Synthesis - Organic Chemistry Portal.
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Cyclopropyl Ketone Synthesis (Precursor)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid [beilstein-journals.org]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Note: Strategic Protection of (4-Cyclopropylthiazol-2-yl)methanol
This Application Note and Protocol Guide addresses the specific synthetic challenges of protecting (4-Cyclopropylthiazol-2-yl)methanol . This substrate presents a unique "triad of sensitivity":
-
Cyclopropyl Group: Vulnerable to acid-catalyzed ring opening and rearrangement (homo-allylic rearrangement).[1]
-
Thiazole Ring: A basic nitrogen (pKa ~2.5 of conjugate acid) that can poison Lewis acid catalysts or undergo N-alkylation.[1]
-
Primary Alcohol: The target nucleophile, requiring selective masking.
Strategic Analysis & Protecting Group Selection[2][3]
The Stability Paradox
The primary failure mode in handling (4-Cyclopropylthiazol-2-yl)methanol is acid-induced cyclopropyl fragmentation .[1] Standard acidic conditions used to install or remove acetal-based groups (THP, MOM, EE) often generate carbocationic intermediates adjacent to the cyclopropyl ring, leading to ring expansion or opening.
Recommendation: Prioritize protecting groups installed and removed under basic or neutral conditions.[1]
| Protecting Group Class | Suitability | Critical Analysis |
| Silyl Ethers (TBS, TBDPS) | High | Gold Standard. Installation uses mild base (Imidazole/2,6-Lutidine).[1] Removal uses Fluoride (TBAF), which is orthogonal to cyclopropyl stability. |
| Esters (Acetate, Pivalate) | High | Excellent stability.[1] Installed/removed with base. Ideal if the synthesis tolerates ester enolates or nucleophiles. |
| Acetals (THP, MOM) | Low | High Risk. Installation requires acid catalysis (pTsOH/PPTS).[1] The thiazole nitrogen can buffer the catalyst, stalling the reaction and tempting the chemist to add more acid, triggering cyclopropyl destruction. |
| Benzyl Ethers (Bn) | Medium | Installation (NaH/BnBr) is safe.[1] Removal (Hydrogenolysis) is risky; Thiazole sulfur poisons Pd/C catalysts, and cyclopropyl rings can open under high-pressure hydrogenation.[1] |
Detailed Experimental Protocols
Protocol A: TBS Protection (The "Safe Harbor" Method)
Rationale: Uses Imidazole as a proton scavenger to prevent HCl buildup from the silyl chloride, protecting the cyclopropyl moiety.
Reagents:
-
Substrate: (4-Cyclopropylthiazol-2-yl)methanol (1.0 equiv)[1]
-
Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)[1]
-
Base: Imidazole (2.5 equiv)[1]
-
Solvent: Anhydrous DMF (0.5 M concentration)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon. Add (4-Cyclopropylthiazol-2-yl)methanol and dissolve in anhydrous DMF.
-
Base Addition: Add Imidazole in one portion. The solution should remain clear.
-
Note: The excess imidazole buffers the reaction, preventing the formation of HCl which would attack the cyclopropyl ring.
-
-
Silylation: Cool the solution to 0°C. Add TBSCl portion-wise over 5 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]
-
Endpoint: Disappearance of the polar alcohol spot (Rf ~0.2) and appearance of the non-polar silyl ether (Rf ~0.8).
-
-
Workup (Critical):
-
Purification: Flash chromatography on silica gel (buffered with 1% Et₃N) eluting with Hexane/EtOAc.
Protocol B: Acetylation (For Base-Stable Routes)
Rationale: Acetates are robust and economical.[1] This protocol uses DMAP to overcome the lower nucleophilicity of the hydroxymethyl group caused by the electron-withdrawing thiazole ring.
Reagents:
-
Substrate (1.0 equiv)
-
Acetic Anhydride (Ac₂O) (1.5 equiv)[1]
-
Triethylamine (Et₃N) (2.0 equiv)[1]
-
DMAP (0.1 equiv - Catalyst)[1]
-
Solvent: DCM (Dichloromethane)[1]
Step-by-Step Workflow:
-
Dissolve substrate in DCM at 0°C.
-
Add Et₃N and DMAP.[1]
-
Dropwise add Ac₂O.[1] The reaction is usually exothermic; control temp < 10°C.
-
Stir at RT for 2 hours.
-
Quench: Add saturated NH₄Cl solution.
-
Safety: Isolate the organic layer quickly. Do not let the cyclopropyl substrate sit in the acidic aqueous layer for extended periods.
-
-
Wash with NaHCO₃, dry, and concentrate.
Protocol C: Deprotection (Fluoride Cleavage of TBS)
Rationale: Avoids acid entirely.[1] TBAF is used, but buffered with acetic acid if the substrate contains base-sensitive moieties, though pure TBAF is usually safe for this specific molecule.
-
Dissolve TBS-ether in THF (0.1 M).[1]
-
Add TBAF (1.0 M in THF, 1.1 equiv) at 0°C.
-
Stir at 0°C for 30 mins, then RT for 1 hour.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1][2]
-
Note: Thiazoles are water-soluble at low pH.[1] Keep workup pH > 7 to ensure the product remains in the organic phase.
-
Decision Logic & Signaling Pathways[1]
The following diagram illustrates the decision matrix for selecting the protecting group based on planned downstream chemistry.
Caption: Decision tree for protecting group selection prioritizing cyclopropyl integrity against reaction conditions.
Comparative Data: Stability Profile
| Reagent / Condition | TBS Ether | Acetate Ester | MOM Ether | Impact on Cyclopropyl-Thiazole |
| Aq.[1] Acid (pH 1-3) | Labile (<1h) | Stable | Stable | CRITICAL RISK: Ring opening likely.[1] |
| Lewis Acids (BF₃, TiCl₄) | Labile | Complexation | Stable | HIGH RISK: Thiazole N-complexation.[1] |
| Base (NaOH, LDA) | Stable | Labile (Hydrolysis) | Stable | SAFE: Best operating window.[1] |
| Fluoride (TBAF) | Cleavage (Fast) | Stable | Stable | SAFE: Orthogonal deprotection.[1] |
| Pd/H₂ (Hydrogenation) | Stable | Stable | Stable | RISK: Catalyst poisoning (S) & Ring opening.[1] |
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3][4][5] Protective Groups in Organic Synthesis (3rd ed.).[1][3] Wiley-Interscience.[1] (Standard reference for general stability profiles).
-
[1]
-
-
Corey, E. J., & Venkateswarlu, A. (1972).[6] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[3][6][7] Journal of the American Chemical Society, 94(17), 6190–6191.[6] (The foundational protocol for TBS protection).
-
[1]
-
-
Wipf, P., & Heimgartner, H. (1988). The reaction of 1,3-thiazole-5(4H)-thiones with Grignard reagents: A new route to 4,5-dihydro-1,3-thiazoles. Helvetica Chimica Acta, 71(1), 140-154. (Discusses thiazole reactivity and stability).
-
[1]
-
-
Kulinkovich, O. G. (2003).[1] The Chemistry of Cyclopropanols. Chemical Reviews, 103(7), 2597–2632. (Detailed review on cyclopropyl sensitivity to acidic and electrophilic conditions).
-
[1]
-
-
Dondoni, A., & Marra, A. (2004). Thiazole-based synthetic methods.[1][8] Chemical Reviews, 104(5), 2557-2600. (Comprehensive guide to thiazole chemistry in synthesis).
-
[1]
-
Sources
- 1. (4-Cyclopropylphenyl)methanol | C10H12O | CID 22135711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ace.as-pub.com [ace.as-pub.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Preventing cyclopropyl ring opening during thiazole synthesis
To: Research & Development Team From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide: Preventing Cyclopropyl Ring Opening During Thiazole Synthesis
Introduction: The "Strained Ring" Challenge
Synthesizing a thiazole ring adjacent to a cyclopropyl group (e.g., 4-cyclopropylthiazoles ) presents a unique chemoselective challenge. The classic Hantzsch synthesis involves
The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). Under the acidic or radical conditions often generated during halogenation and condensation, the ring is primed to open, typically rearranging into a homoallylic alkene (4-halo-1-butene derivative).
This guide provides a validated, self-consistent workflow to synthesize cyclopropyl-thiazoles while preserving ring integrity.
Diagnostic Center: Troubleshooting & Root Cause Analysis
Use this matrix to identify the specific stage where your synthesis is failing.
| Observation | Root Cause | Corrective Action |
| NMR shows alkene signals (5.0–6.0 ppm) instead of cyclopropyl multiplets (0.5–1.0 ppm). | Acid-Catalyzed Opening: The | Switch to One-Pot Protocol. Avoid isolating the |
| Low yield; complex mixture of aliphatic halides. | Radical-Mediated Opening: Use of elemental bromine ( | Use NBS + |
| Product decomposes during purification. | Silica Gel Acidity: The thiazole product or intermediate is acid-sensitive. | Pre-treat Silica: Flush the column with 1% |
| Reaction stalls at the intermediate stage. | Nucleophilic Trap: The solvent (e.g., EtOH) is trapping the intermediate cation before the thioamide can cyclize. | Change Solvent: Switch to non-nucleophilic, polar aprotic solvents like Acetonitrile (MeCN) or DMF . |
Mechanistic Insight: The "Danger Zone"
The following diagram illustrates the bifurcation point between successful thiazole formation and the irreversible ring-opening pathway.
Figure 1: Mechanistic pathway showing the competition between Hantzsch cyclization (Green) and acid-catalyzed rearrangement (Red).
Protocol Library
Protocol A: The "Safe" One-Pot Synthesis (Recommended)
Rationale: This method avoids the isolation of the unstable
Reagents:
-
Cyclopropyl methyl ketone (1.0 equiv)
- -Bromosuccinimide (NBS) (1.05 equiv)
-
-Toluenesulfonic acid (
-TsOH) (0.1 equiv)[1] -
Thioamide (e.g., Thiourea or Thiobenzamide) (1.1 equiv)
-
Solvent: Acetonitrile (MeCN) [Anhydrous]
Step-by-Step Procedure:
-
Bromination (The "Cold" Step):
-
Dissolve cyclopropyl methyl ketone in MeCN (0.5 M concentration).
-
Add
-TsOH catalyst.[1] -
Add NBS portion-wise at 0°C to maintain low radical flux.
-
Stir at room temperature (25°C) for 2–4 hours. Monitor by TLC (or NMR aliquot) for disappearance of ketone. Do not heat.
-
-
Buffering (Critical):
-
Once bromination is complete, add solid
(1.5 equiv) directly to the reaction flask. This neutralizes the HBr generated in the next step without being strong enough to cause elimination.
-
-
Cyclization:
-
Add the Thioamide (1.1 equiv) in one portion.
-
Stir at room temperature for 1 hour, then warm to 50°C for 2–4 hours. Avoid reflux temperatures (>80°C) if possible.
-
-
Workup:
Protocol B: The Modified Hantzsch (For Sensitive Thioamides)
Rationale: If your thioamide is expensive or complex, you may need to generate the bromoketone first, but you must stabilize it.
-
Bromination: Perform as in Protocol A (NBS/MeCN).
-
Quench: Dilute with
and wash immediately with ice-cold water and cold . -
Stabilization: Dry the organic layer with
(which is slightly acidic/neutral) rather than basic agents, but keep the solution cold. -
Immediate Use: Do not evaporate to dryness. Use the ethereal solution of the
-bromo ketone directly in the next step containing the thioamide and 2,6-lutidine (as a non-nucleophilic base scavenger).
Frequently Asked Questions (FAQ)
Q: Can I use elemental Bromine (
Q: Why Acetonitrile (MeCN) instead of Ethanol (EtOH)? A: Ethanol is nucleophilic. If the cyclopropyl ring opens to a cation, ethanol will trap it, forming an ethoxy-ether side product. MeCN is non-nucleophilic and polar enough to support the ionic transition state of the thiazole ring closure.
Q: My product contains a "homoallyl" impurity. What happened?
A: This is the ring-opened product (4-bromo-1-butene derivative). It usually indicates your reaction temperature was too high or the acid scavenger (
Q: Can I scale this up to >100g? A: Yes, but heat management is critical during the NBS addition. The reaction is exothermic. On a large scale, use a jacketed reactor to keep the internal temperature below 30°C during bromination.
References
-
NBS Bromination Mechanism & Selectivity
-
One-Pot Thiazole Synthesis in Ionic Liquids/MeCN
-
Scientific Research Publishing. "Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides." (2011).[1]
-
-
Cyclopropyl Ring Stability & Radical Opening
-
Beilstein Journal of Organic Chemistry. "Oxidative radical ring-opening/cyclization of cyclopropane derivatives." (2019).[9]
-
-
Hantzsch Synthesis Troubleshooting
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A one-pot multistep cyclization yielding thiadiazoloimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]
- 9. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stability of (4-Cyclopropylthiazol-2-yl)methanol in Acidic Media
The following technical guide is structured to address the stability profile of (4-Cyclopropylthiazol-2-yl)methanol under acidic conditions. It is designed for researchers and process chemists requiring immediate, actionable insights into degradation mechanisms, troubleshooting, and handling protocols.
Executive Stability Profile
The stability of (4-Cyclopropylthiazol-2-yl)methanol is governed by two competing chemical functionalities: the basic thiazole nitrogen and the acid-labile primary alcohol adjacent to the heteroaromatic ring. While the cyclopropyl moiety imparts metabolic stability in physiological contexts, it introduces ring-strain vulnerability under harsh acidic conditions.
Stability Zones
| Condition | Stability Rating | Primary Risk / Observation |
| Dilute Organic Acids (Acetic, Formic < 5%) | High | Reversible protonation of thiazole nitrogen. Retention time shift in HPLC. |
| Dilute Mineral Acids (H₂SO₄ < 1M, RT) | Moderate | Stable for short durations. Prolonged exposure may lead to dehydration or dimerization. |
| Alcoholic Solvents + Acid (MeOH/HCl) | Low | Critical Risk: Rapid conversion to alkyl ethers (e.g., methyl ether) via acid-catalyzed etherification. |
| Halogenic Acids (HCl, HBr) | Critical | High Risk: Nucleophilic substitution of the hydroxyl group to form alkyl halides (e.g., 2-chloromethylthiazole). |
| Concentrated Acids / Heat | Unstable | Cyclopropyl ring opening, polymerization, and decomposition. |
Chemical Degradation Mechanisms
Understanding the causality of degradation is essential for troubleshooting. The following Graphviz diagram illustrates the four primary pathways active under acidic conditions.
Figure 1: Reaction pathways of (4-Cyclopropylthiazol-2-yl)methanol in acidic media.[1] Green arrows indicate reversible processes; red/yellow arrows indicate irreversible degradation.
Troubleshooting & FAQs
Scenario A: LC-MS Artifacts & Impurities
Q: I see a new peak with a mass shift of +14 Da after leaving my sample in Methanol/0.1% TFA. What is it? A: This is likely the methyl ether derivative .
-
Mechanism: Acid-catalyzed etherification.[2][3] The primary hydroxyl group is protonated, creating a good leaving group (-OH₂⁺).[3] Methanol acts as a nucleophile, displacing water.
-
Prevention: Switch to non-nucleophilic solvents like Acetonitrile (ACN) for sample preparation if acidic modifiers are used. Avoid storing samples in MeOH/Acid mixtures.
Q: My main peak disappeared after using HCl for pH adjustment, and a new lipophilic peak appeared (+18 Da shift). A: You have synthesized the alkyl chloride .
-
Mechanism: Reaction with HCl converts the alcohol (-OH, MW 17) to a chloride (-Cl, MW 35.5). The net mass change is approximately +18.5 Da.
-
Correction: Avoid HCl. Use Sulfuric acid (non-nucleophilic anion) or weaker organic acids (Acetic acid) if acidification is strictly necessary.
Scenario B: Workup & Isolation Issues
Q: I extracted my reaction with ethyl acetate after acid quench, but the yield is near zero. Where is my compound? A: Your compound is likely trapped in the aqueous phase .
-
Reason: The thiazole nitrogen (pKa ~2.5) is protonated at pH < 2, forming a water-soluble pyridinium-like salt.
-
Protocol: Neutralize the aqueous layer to pH 6–7 using Saturated NaHCO₃ or NaOH before extraction to deprotonate the nitrogen and restore organic solubility.
Q: Is the cyclopropyl ring stable to TFA deprotection of a BOC group? A: Generally, yes , but with caveats.
-
Insight: The cyclopropyl group on the thiazole ring is relatively robust compared to electron-rich styrenyl cyclopropanes. However, high concentrations of TFA (e.g., >50%) or scavengers (like water/thioanisole) can promote ring opening or hydration over time.
-
Recommendation: Perform the deprotection at 0°C and monitor strictly. Quench immediately upon completion.
Validated Experimental Protocols
Protocol 1: Acid Stability Assessment (Micro-Scale)
Use this protocol to validate stability before scaling up.
-
Preparation: Dissolve 1 mg of (4-Cyclopropylthiazol-2-yl)methanol in 1 mL of the target solvent system (e.g., ACN/H₂O).
-
Acid Addition: Add the specific acid (e.g., 10 µL of 1M HCl or Formic Acid) to reach the test pH.
-
Incubation: Incubate at the intended process temperature (e.g., RT or 40°C).
-
Sampling: Inject 5 µL into HPLC at T=0, T=1h, and T=24h.
-
Analysis:
-
Monitor for loss of Area% of the parent peak.
-
Watch for formation of new peaks:
-
RRT ~1.2-1.3: Potential Chloride or Ether (Lipophilic).
-
RRT ~0.8: Potential Ring-opened hydration product (Polar).
-
-
Protocol 2: Safe Workup from Acidic Media
Designed to prevent loss of material to the aqueous phase.
-
Cooling: Cool the acidic reaction mixture to 0–5°C.
-
Neutralization: Slowly add Saturated NaHCO₃ solution dropwise.
-
Caution: CO₂ evolution will be vigorous.
-
-
pH Check: Adjust pH to 6.5 – 7.5 . Do not overshoot to pH > 10 to avoid potential retro-aldol type degradation or base-catalyzed reactions.
-
Extraction: Extract immediately with Ethyl Acetate or DCM (3x).
-
Drying: Dry organic layers over Na₂SO₄ (avoid MgSO₄ if the compound is sensitive to Lewis acids, though rare for this scaffold).
References
-
D'Auria, M., et al. (1998). An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Journal of the Chemical Society, Perkin Transactions 1.
-
PubChem. (2025).[1] Compound Summary: 1,3-Thiazol-2-ylmethanol.[1] National Library of Medicine.
-
Gevorgyan, V., et al. (2008). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions.[4][5] Journal of the Organic Chemistry.
-
Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis.[2][3][6]
-
Common Organic Chemistry. (2023). Acid to Ester - Common Conditions.[2]
Sources
- 1. 1,3-Thiazol-2-ylmethanol | C4H5NOS | CID 2795213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents [beilstein-journals.org]
Technical Support Center: Purification of (4-Cyclopropylthiazol-2-yl)methanol
Welcome to the technical support guide for the purification of (4-Cyclopropylthiazol-2-yl)methanol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this key building block with high purity. The guidance herein is grounded in established chemical principles and practical laboratory experience.
Introduction
(4-Cyclopropylthiazol-2-yl)methanol is a valuable heterocyclic compound in medicinal chemistry and materials science.[1] Its synthesis, often involving the reduction of a corresponding aldehyde or ester, can introduce a variety of impurities.[2] These can include unreacted starting materials, over-reduced byproducts, and reagents from the workup. Achieving high purity is critical for subsequent synthetic steps and for ensuring the biological and material properties of the final products.
This guide will address common purification challenges through a question-and-answer format, providing detailed protocols and explaining the rationale behind each step.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude (4-Cyclopropylthiazol-2-yl)methanol?
The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common impurities are frequently observed:
-
Unreacted Starting Materials: The most common starting material is 4-cyclopropylthiazole-2-carbaldehyde. Incomplete reduction will leave this aldehyde in your crude mixture.
-
Over-reduction Products: If a strong reducing agent is used, or the reaction is not carefully controlled, the thiazole ring itself could potentially be reduced, although this is less common under standard conditions.
-
Byproducts from Starting Material Synthesis: The synthesis of the starting aldehyde may introduce its own set of impurities that can carry over. For instance, if the aldehyde is prepared from cyclopropyl methyl ketone, residual ketone may be present.[3][4]
-
Solvent and Reagent Residues: Residual solvents from the reaction and extraction steps (e.g., ethanol, diethyl ether, ethyl acetate) and leftover reagents (e.g., salts from quenching) are common.
-
Degradation Products: Thiazole derivatives can be sensitive to strong acidic or basic conditions, and prolonged exposure to heat or light may cause degradation.
Q2: My crude product is a dark oil, but the literature reports a solid. What should I do?
"Oiling out" is a common issue when impurities prevent the crystallization of the desired compound.[5] This suggests the presence of a significant amount of impurities that are disrupting the crystal lattice formation.
Recommendation:
-
Initial Purification by Flash Chromatography: Before attempting crystallization, it is highly recommended to perform flash column chromatography to remove the bulk of the impurities.[6][7] (4-Cyclopropylthiazol-2-yl)methanol is a polar compound, so a silica gel stationary phase is appropriate.
-
Solvent System Selection: Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding ethyl acetate or a mixture of dichloromethane and methanol. The optimal solvent system can be determined by thin-layer chromatography (TLC).
-
Crystallization after Chromatography: After chromatography, combine the pure fractions and remove the solvent under reduced pressure. The resulting purified material, which may still be an oil or a semi-solid, can then be subjected to crystallization.
Q3: I'm struggling with the crystallization of the purified (4-Cyclopropylthiazol-2-yl)methanol. Can you provide a detailed protocol?
Certainly. Once you have a reasonably pure material (ideally >95% by NMR or LC-MS), you can proceed with crystallization. Anti-solvent crystallization is often effective for polar compounds like this.[8]
Protocol: Anti-Solvent Crystallization
-
Dissolution: Dissolve the purified (4-Cyclopropylthiazol-2-yl)methanol in a minimum amount of a polar solvent in which it is readily soluble at room temperature or with gentle warming. Good starting solvents include ethanol, methanol, or isopropanol.
-
Anti-Solvent Addition: Slowly add a non-polar anti-solvent in which the compound is poorly soluble, such as hexane, heptane, or diethyl ether, dropwise with stirring. Continue adding the anti-solvent until you observe persistent cloudiness, indicating the solution is saturated.
-
Inducing Crystallization: If crystals do not form spontaneously, you can try the following:
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.
-
Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the solution.
-
-
Cooling: Allow the solution to stand undisturbed at room temperature. For improved yield, you can then cool the flask in an ice bath or a refrigerator for several hours or overnight.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Issue 1: My compound is streaking on the TLC plate and giving poor separation during column chromatography.
Streaking on silica gel TLC is often indicative of an acidic or basic compound interacting strongly with the stationary phase. Thiazoles can be basic.[9]
Root Cause Analysis and Solutions:
-
Acidic Silica: The silica gel surface is slightly acidic and can strongly adsorb basic compounds.
-
Solution 1: Neutralize with a Basic Modifier: Add a small amount of a basic modifier to your eluent.[5]
-
Triethylamine (Et3N): Add 0.1-1% triethylamine to your solvent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Ammonia in Methanol: A solution of 7N ammonia in methanol can also be used as a polar component in your eluent.
-
-
Solution 2: Switch to a Different Stationary Phase:
-
Alumina: Neutral or basic alumina can be an effective alternative to silica gel for basic compounds.
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can provide excellent separation.[10]
-
Issue 2: I see a persistent impurity with a similar polarity to my product that co-elutes during column chromatography.
This is a common challenge, especially with byproducts that have a similar chemical structure to the desired compound.
Workflow for Resolving Co-elution
Caption: Workflow for resolving co-eluting impurities.
Detailed Steps:
-
Optimize TLC Separation: Before running another column, dedicate time to finding a solvent system that provides better separation on a TLC plate. Test a wider range of solvent polarities and consider different solvent mixtures (e.g., dichloromethane/methanol, ethyl acetate/heptane).
-
Adjust Column Chromatography Technique:
-
Shallow Gradient: Use a very slow, shallow gradient during elution to maximize the separation between closely eluting spots.
-
Dry Loading: Adsorb your crude material onto a small amount of silica gel and load it as a dry powder onto the top of your column. This can lead to a more uniform starting band and better resolution.
-
-
Recrystallization: If the impurity is present in a small amount, a carefully executed recrystallization may be sufficient to isolate the pure product, as impurities are often excluded from the growing crystal lattice.
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution than standard flash chromatography.[10]
Issue 3: I suspect my starting material, 4-cyclopropylthiazole-2-carbaldehyde, is impure. How can I purify it before the reduction step?
Purifying the starting aldehyde is an excellent strategy to prevent the carry-over of impurities into your final product.
Purification Options for 4-cyclopropylthiazole-2-carbaldehyde:
| Purification Technique | When to Use | Key Considerations |
| Distillation | For thermally stable, volatile aldehydes. | Perform under reduced pressure to avoid decomposition at high temperatures. |
| Column Chromatography | For non-volatile aldehydes or when distillation is not feasible. | Use a silica gel column with a non-polar to moderately polar eluent (e.g., hexane/ethyl acetate). |
| Bisulfite Adduct Formation | A classic method for purifying aldehydes. | The aldehyde forms a solid adduct with sodium bisulfite, which can be filtered off and then the aldehyde regenerated by treatment with acid or base. |
Data Summary
The following table provides a summary of the expected properties and potential impurities of (4-Cyclopropylthiazol-2-yl)methanol to aid in characterization and purification.
| Compound | Molecular Formula | Molecular Weight | Expected Polarity | Potential Impurities |
| (4-Cyclopropylthiazol-2-yl)methanol | C₇H₉NOS | 155.22 | High | 4-cyclopropylthiazole-2-carbaldehyde, over-reduction products, starting material impurities. |
| 4-Cyclopropylthiazole-2-carbaldehyde | C₇H₇NOS | 153.20 | Medium | Unreacted starting materials from its own synthesis (e.g., cyclopropyl methyl ketone). |
| Cyclopropyl methyl ketone | C₅H₈O | 84.12 | Low-Medium | Byproducts from its synthesis, such as those from the cleavage of α-acetyl-γ-butyrolactone.[11] |
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of (4-Cyclopropylthiazol-2-yl)methanol.
Caption: General purification workflow for (4-Cyclopropylthiazol-2-yl)methanol.
By following the guidance in this technical support document, you will be well-equipped to overcome the common challenges associated with the purification of (4-Cyclopropylthiazol-2-yl)methanol and obtain a high-purity product for your research and development needs.
References
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Advanced Research in Applied Sciences and Engineering Technology.
- BenchChem. (2025). Technical Support Center: Characterization of Impurities in Cyclopropyl 2-(4-methylphenyl)ethyl ketone.
- American Chemical Society. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega.
- MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents.
- Google Patents. (1995).
- Google Patents. (2014). CN103483252A - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol.
- BenchChem. (2025).
- Royal Society of Chemistry. (2024). Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides.
- BenchChem. (2025).
- Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). RSC Sustainability.
- ResearchGate. (2003).
- PubChem. (n.d.). Cyclopropyl methyl ketone.
- Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (2010). Tropical Journal of Pharmaceutical Research.
- American Chemical Society. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry.
- ResearchGate. (2021). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties.
- ChemRxiv. (2023). Improved Access to Cyclopropanol via Supply-Centered Synthesis.
- Recent advances in the synthesis and utility of thiazoline and its deriv
- Graz University of Technology. (2021). Aldehyde Reductase Activity of Carboxylic Acid Reductases.
- PMC. (2018).
- PubMed. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities.
- Organic Syntheses Procedure. (n.d.).
- MDPI. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities.
- PMC. (2024). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Molecules.
- PMC. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities.
- Google Patents. (2016). CN105622369A - Method for preparing cyclopropyl methyl ketone.
- Taylor & Francis. (2024). Full article: Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity.
- MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
- MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation.
- ChemScene. (n.d.). (4-Cyclopropylthiazol-5-yl)methanol.
- Chrom Tech, Inc. (2024).
- Simson Pharma Limited. (n.d.). Cyclopropyl Methyl Ketone.
- Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2013). Asian Journal of Chemistry.
- Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Deriv
- MDPI. (2019). Influence of Impurities in a Methanol Solvent on the Epoxidation of Propylene with Hydrogen Peroxide over Titanium Silicalite-1.
- FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Ghosh et al. (2014). A REVIEW ON IMPURITY PROFILE OF DRUGS. International Journal of Pharmaceutical Sciences and Research.
- Purification of Organic Compounds by Flash Column Chromatography. (2025). Journal of Visualized Experiments.
- Organic Chemistry Portal. (2018).
- University of Victoria. (n.d.).
- Benchchem. (2025).
- PMC. (2010).
- Benchchem. (2025).
Sources
- 1. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cyclopropyl methyl ketone | C5H8O | CID 13004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. researchgate.net [researchgate.net]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN105622369A - Method for preparing cyclopropyl methyl ketone - Google Patents [patents.google.com]
Optimizing solvent selection for thiazole methanol crystallization
Current Status: Operational Topic: Solvent Selection & Process Optimization for Thiazole Methanol Derivatives Ticket ID: TZM-CRYST-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Mission Statement
This guide addresses the specific challenges of crystallizing thiazole methanol intermediates (e.g., 1,3-thiazol-5-ylmethanol and related derivatives). These compounds possess a unique "amphiphilic" character: the thiazole ring is aromatic and moderately lipophilic, while the methanol substituent provides a strong hydrogen-bonding donor/acceptor site. This duality often leads to oiling out (Liquid-Liquid Phase Separation) and solvate formation .
This support module provides self-validating protocols to optimize yield, purity, and solid-state form.
Module 1: The Solvent Selection Matrix
The Chemical Logic
Thiazole methanol derivatives are chemically schizophrenic. The nitrogen in the thiazole ring is a hydrogen bond acceptor, while the hydroxyl group is both a donor and acceptor.
-
High Solubility: Polar protic solvents (Methanol, Ethanol) and polar aprotic solvents (DMSO, DMF).
-
Moderate Solubility: Esters (Ethyl Acetate, Isopropyl Acetate).
-
Low Solubility: Non-polar hydrocarbons (Heptane, Hexane, Toluene).
Critical Insight: While alcohols are excellent solvents, they often form stable solvates with thiazoles. To obtain an anhydrous form, you must often use a solvent system that disrupts this interaction or employ a desolvation step.
Recommended Solvent Systems
| Solvent Class | Specific Solvents | Role | Technical Note |
| Primary Solvent | Methanol, Ethanol | Dissolution | High solubility. Risk of solvate formation (e.g., methanolate). |
| Primary Solvent | Ethyl Acetate (EtOAc) | Dissolution/Crystallization | Moderate solubility. Good for cooling crystallization. Less likely to solvate than alcohols. |
| Antisolvent | Water | Yield Enhancement | High Risk: Induces oiling out if added too fast or at high temperatures. |
| Antisolvent | Heptane / MTBE | Yield Enhancement | Good for purging non-polar impurities. MTBE is preferred if Heptane causes oiling out. |
| Scavenger | Toluene | Impurity Rejection | Thiazoles are often less soluble in Toluene; excellent for rejecting reaction byproducts. |
Workflow: Solvent Screening Decision Tree
Caption: Decision logic for selecting the optimal solvent system based on solubility and yield requirements.
Module 2: Troubleshooting "Oiling Out" (LLPS)
The Issue: You add water to your methanolic thiazole solution, and instead of white crystals, you see oily droplets forming on the flask walls or a milky emulsion. This is Liquid-Liquid Phase Separation (LLPS) .
The Causality: Thiazole methanol derivatives are "greasy." When the solvent power decreases (adding water), the limit of miscibility (spinodal decomposition) is reached before the limit of crystallization (nucleation). The system splits into a solvent-rich phase and a solute-rich oil phase.
The Fix: The "Seeding at Cloud Point" Protocol
This protocol bypasses the LLPS region by forcing nucleation in the metastable zone.
-
Determine Saturation: Dissolve crude thiazole in Methanol (approx. 5-10 volumes) at 50°C.
-
Initial Antisolvent Addition: Slowly add Water until the solution becomes faintly turbid (the "Cloud Point").
-
Temperature Bump: Heat the solution by 5°C to clarify it (dissolve the oil/haze).
-
Seeding (CRITICAL STEP):
-
Cool back to the temperature where haze almost appeared.
-
Add 0.5 - 1.0 wt% of pure crystalline seed.
-
Wait for 30-60 minutes. Ensure seeds do not dissolve and no oil droplets form.
-
-
Controlled Aging: Once a seed bed is established, cool slowly (0.2°C/min) or add the remaining water very slowly.
Why this works: The seeds provide a surface for growth, consuming the supersaturation so the concentration never hits the "Oiling Out" boundary.
Module 3: Polymorph & Solvate Control
The Issue: Thiazole methanols often crystallize as solvates (e.g., hemi-methanolate). Upon drying, the lattice collapses, leading to amorphous material or hygroscopic solids.
Diagnostic Workflow
-
TGA (Thermogravimetric Analysis): If you see a weight loss of ~5-10% at <100°C that corresponds to the molecular weight of the solvent, you have a solvate.
-
DSC (Differential Scanning Calorimetry): Look for a broad endotherm (desolvation) followed by a sharp exotherm (recrystallization) and a final melting endotherm.
Desolvation Strategy (Slurry Conversion)
If you are trapping Methanol, you must convert the form in a non-solvating solvent.
Protocol:
-
Isolate the wet cake (likely solvated).
-
Resuspend (slurry) the solid in Isopropyl Acetate (IPAc) or Water (if solubility is low enough).
-
Stir at elevated temperature (e.g., 40-50°C) for 12-24 hours.
-
Mechanism: The solvate dissolves slightly, releases the methanol into the bulk solvent, and reprecipitates as the stable anhydrous form (Ostwald Ripening).
Module 4: Frequently Asked Questions (FAQ)
Q1: My product is yellow/orange, but it should be white. Is this a solvent issue?
-
Answer: Likely yes, but indirectly. Thiazoles are prone to oxidation or retaining sulfur-containing impurities.
-
Fix: Do not just recrystallize. Perform a carbon treatment (activated charcoal) in hot Methanol before crystallization. If the color persists, switch the antisolvent to Toluene , which is excellent at keeping colored aromatic impurities in the mother liquor.
Q2: I cannot get crystals; the oil just sits at the bottom.
-
Answer: You are deep in the "Oiling Out" zone.
-
Fix: Re-heat the mixture until it is one phase. Add a "co-solvent" like IPA (Isopropanol) or Acetone (10-20%) to increase the lipophilicity of the solvent system, then cool very slowly. You need to bridge the polarity gap between the thiazole and the water.
Q3: The melting point is 10°C lower than the literature value.
-
Answer: Check for retained solvent (solvate) or water. Thiazole methanols are hygroscopic.
-
Fix: Dry the sample under vacuum at 40°C for 24 hours. Run a Karl Fischer (KF) titration to check for water content. If KF is high, you have a hydrate or wet cake.
Visualizing the Oiling Out Trap
The diagram below illustrates the thermodynamic trap of oiling out and how the seeding trajectory avoids it.
Caption: To prevent oiling out, the crystallization trajectory (Green Path) must stay within the Metastable Zone (MSZW) via seeding, avoiding the red LLPS zone.
References
-
Kitamura, M., & Nakamura, K. (2003). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs. Journal of Crystal Growth, 257(1-2), 177-184. Link
- Relevance: Establishes the behavior of thiazole derivatives in Methanol/Water systems and the formation of solv
-
Deneau, E., & Steele, G. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development, 9(6), 943-950. Link
- Relevance: Definitive guide on the mechanism of oiling out and the "cloud point" seeding str
-
Sanofi Solvent Selection Guide. (2013).[1] Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(11), 1517–1525. Link
- Relevance: Provides the safety and toxicity classification for solvents like Methanol, Toluene, and Heptane used in this guide.
-
Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. Link
- Relevance: The authoritative text on supersaturation, nucleation, and metastable zone width (MSZW) theory.
Sources
Technical Support Center: Minimizing Oxidation of (4-Cyclopropylthiazol-2-yl)methanol
This technical guide acts as a specialized support center for researchers working with (4-Cyclopropylthiazol-2-yl)methanol . It is designed to address the specific instability of the hydroxymethyl group at the thiazole C2 position, which is prone to autoxidation and oxidative degradation.
Status: Active Ticket Focus: Oxidation Control, Impurity Profiling, and Storage Protocols Applicable Compound: (4-Cyclopropylthiazol-2-yl)methanol [CAS: 100063-22-7 / Analogues]
Part 1: The Core Problem (Root Cause Analysis)
Before troubleshooting, it is critical to understand why this compound oxidizes. The hydroxymethyl group at the C2 position of the thiazole ring is pseudo-benzylic. The electron-rich nature of the thiazole ring, combined with the adjacent nitrogen atom, activates this position, making it significantly more susceptible to autoxidation than a standard aliphatic alcohol.
Primary Degradation Pathway: The primary oxidation byproduct is 4-cyclopropylthiazole-2-carbaldehyde . Further oxidation can lead to the carboxylic acid or oxidative dimerization.
Visualizing the Degradation Pathway
The following diagram illustrates the chemical fate of your compound under oxidative stress.
Figure 1: Step-wise oxidative degradation pathway of (4-Cyclopropylthiazol-2-yl)methanol.
Part 2: Troubleshooting Guides (Q&A Format)
Issue 1: Sample Discoloration
Q: My white solid sample has turned yellow/orange after 48 hours of storage. Is it still usable?
A: The color change indicates the formation of conjugated impurities, likely the aldehyde or azo-dimers. Thiazole-2-carbaldehydes are often colored (yellow oils or solids) due to extended conjugation.
-
Diagnostic: Run a TLC or UPLC. The aldehyde typically runs less polar (higher Rf) than the alcohol.
-
Resolution: If the impurity level is <5%, you can repurify.
-
Protocol: Dissolve in minimal DCM/MeOH. Add activated charcoal, stir for 15 mins, filter through Celite, and recrystallize.
-
Prevention: Store under Argon at -20°C. Never store in solution for extended periods unless degassed.
-
Issue 2: Process Oxidation
Q: I am observing ~10% aldehyde formation during a coupling reaction. How do I stop this?
A: This is likely "Process-Induced Oxidation" caused by dissolved oxygen or trace metals in your solvent. Heteroaryl methanols can oxidize in the presence of Pd(II) or Cu(I) catalysts often used in coupling reactions, acting as inadvertent oxidants.
-
Self-Validating Fix:
-
Peroxide Test: Test your ether/THF solvents for peroxides.
-
Degassing: Sparge all reaction solvents with Nitrogen/Argon for 15 minutes before adding the thiazole methanol.
-
Additive: Add 1-5 mol% of a radical scavenger like BHT (Butylated hydroxytoluene) if the reaction mechanism permits.
-
Issue 3: Analytical Artifacts
Q: My LC-MS shows a peak with M-2 mass (Aldehyde), but NMR looks clean. Why?
A: On-column oxidation. The high surface area of silica or C18 columns, combined with high pressure and potential metal ions in the frit, can oxidize sensitive alcohols during analysis.
-
Verification: Inject the sample at different concentrations. If the "impurity" ratio changes, it is an artifact.
-
Solution: Use an acidic mobile phase (0.1% Formic Acid) to protonate the thiazole nitrogen, reducing the electron density and oxidative susceptibility during the run.
Part 3: Quantitative Stability Data
Use the following table to benchmark your compound's integrity.
| Condition | Timeframe | Expected Purity | Primary Byproduct |
| Solid, -20°C, Argon | 6 Months | >99% | None |
| Solid, RT, Air | 1 Week | ~95% | Aldehyde (<5%) |
| Solution (CDCl3), RT | 24 Hours | ~90% | Aldehyde (~10%) |
| Solution (DMSO), 50°C | 4 Hours | <80% | Aldehyde + Acid |
Note: Thiazole methanols are notoriously unstable in CDCl3 due to the trace acidity and DCl formation which accelerates autoxidation.
Part 4: Validated Purification Protocol
If your batch has oxidized, use this chemoselective "Bisulfite Wash" to remove the aldehyde impurity without damaging the alcohol.
Theory: Sodium bisulfite forms a water-soluble adduct with aldehydes (bisulfite addition product), while the alcohol remains in the organic layer.
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude mixture (Alcohol + Aldehyde impurity) in Ethyl Acetate (10 mL/g).
-
Wash 1 (Purification): Wash the organic layer twice with saturated aqueous Sodium Bisulfite (NaHSO3) solution.
-
Observation: Shake vigorously for 2-3 minutes to ensure adduct formation.
-
-
Wash 2 (Neutralization): Wash once with saturated NaHCO3 to remove trace acid.
-
Wash 3 (Drying): Wash with Brine, dry over Na2SO4.
-
Concentration: Evaporate solvent under reduced pressure (keep bath <40°C).
Decision Logic for Handling
Figure 2: Decision tree for handling and purifying oxidized samples.
References
-
D'Auria, M., et al. (1999).[1] "An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions."[1] Journal of the Chemical Society, Perkin Transactions 1, (1), 37–39.[1] Link
- Relevance: Establishes the specific oxidative instability of thiazole-2-ylmethanols and the mechanism of degrad
-
Lokhande, P., et al. (2013).[2] "Oxidation of Aryl and Heteroaryl Methyl Ketone to Aryl and Heteroarylglyoxals." Chemistry. Link
- Relevance: Provides context on the oxidative susceptibility of heteroaryl side chains.
-
ChemScene. "(4-Cyclopropylthiazol-5-yl)methanol MSDS & Handling." Link
- Relevance: Source for standard storage conditions (Sealed dry, 2-8°C)
Sources
Technical Guide: Synthetic Routes for (4-Cyclopropylthiazol-2-yl)methanol
The following technical guide details the synthetic strategies for (4-Cyclopropylthiazol-2-yl)methanol , designed for researchers in medicinal chemistry and process development.
Executive Summary & Strategic Analysis
The synthesis of (4-Cyclopropylthiazol-2-yl)methanol presents a classic heterocyclic challenge: constructing a 2,4-disubstituted thiazole ring while preserving the integrity of the acid-sensitive cyclopropyl group.
While direct condensation using 2-hydroxyethanethioamide is theoretically possible, it is practically inferior due to the instability of the thioamide precursor. Therefore, this guide prioritizes the Ester Reduction Route as the "Gold Standard" for scalability and reproducibility. A secondary Lithiation/Trapping Route is provided for late-stage functionalization workflows.
Core Synthetic Strategy
-
Route A (Primary): Hantzsch Condensation
Ester Intermediate Hydride Reduction. -
Route B (Alternative): C2-Lithiation of 4-Cyclopropylthiazole
Formylation/Trapping.
Route A: The Hantzsch Ester Reduction (Recommended)
This route utilizes stable crystalline intermediates and avoids the handling of unstable hydroxy-thioamides.
Phase 1: Synthesis of 2-Bromo-1-cyclopropylethanone
Objective: Selective
-
Reagents: Cyclopropyl methyl ketone (CAS 765-43-5), Bromine (
), Methanol.[1] -
Mechanism: Acid-catalyzed enolization followed by electrophilic bromination.
Protocol:
-
Dissolve cyclopropyl methyl ketone (1.0 eq) in anhydrous Methanol (5 mL/mmol).
-
Cool the solution to -5°C to 0°C (Ice/Salt bath).
-
Add Bromine (1.0 eq) dropwise over 1 hour. Note: The red color should disappear rapidly if the reaction is initiating.
-
Stir at 0°C for 2 hours, then allow to warm to room temperature (RT).
-
Quench: Add ice-cold water (equal volume).
-
Extraction: Extract with Diethyl Ether or MTBE (3x). Wash combined organics with saturated
and brine. -
Purification: Dry over
and concentrate. The product, 2-Bromo-1-cyclopropylethanone (CAS 69267-75-0) , is a lachrymatory oil. Use immediately or store at -20°C.
Phase 2: Hantzsch Cyclization
Objective: Construction of the thiazole core with a C2-ester handle. Reagents: 2-Bromo-1-cyclopropylethanone + Ethyl Thiooxamate (Ethyl amino(thioxo)acetate, CAS 16982-21-1).
Protocol:
-
Suspend Ethyl Thiooxamate (1.1 eq) in Ethanol (anhydrous, 4 mL/mmol).
-
Add 2-Bromo-1-cyclopropylethanone (1.0 eq) dropwise.
-
Heat the mixture to Reflux (78°C) for 4–6 hours.
-
Monitoring: TLC (Hexane/EtOAc) should show consumption of the bromoketone.
-
Workup: Cool to RT. Evaporate Ethanol. Resuspend residue in EtOAc/Water. Neutralize with saturated
to pH 8. -
Isolation: Extract with EtOAc. The product, Ethyl 4-cyclopropylthiazole-2-carboxylate (CAS 439692-05-4) , is typically a solid that can be recrystallized from Hexane/Ethanol.
Phase 3: Selective Reduction
Objective: Conversion of the ethyl ester to the primary alcohol.
Reagents: Sodium Borohydride (
Protocol:
-
Dissolve Ethyl 4-cyclopropylthiazole-2-carboxylate (1.0 eq) in Methanol (10 mL/mmol).
-
Cool to 0°C .
-
Add
(2.0–3.0 eq) portion-wise over 30 minutes. Caution: Gas evolution ( ). -
Stir at RT for 2–4 hours.
-
Quench: Carefully add Acetone (to destroy excess hydride) followed by saturated
. -
Extraction: Remove MeOH under vacuum. Extract aqueous residue with DCM (3x).
-
Purification: Column chromatography (DCM/MeOH gradient) yields (4-Cyclopropylthiazol-2-yl)methanol .
Visualization of Synthetic Logic[2]
Figure 1: Step-wise synthetic workflow from commercial starting materials to the target alcohol.
Troubleshooting & FAQs
Bromination Issues
Q: My bromoketone product is dark and contains multiple spots on TLC. What went wrong? A: This indicates poly-bromination or ring opening.
-
Solution 1: Ensure the temperature stays below 0°C during addition.
-
Solution 2: Use N-Bromosuccinimide (NBS) and p-TsOH in MeCN as a milder alternative to elemental bromine.
-
Solution 3: Do not distill the bromoketone; it is thermally unstable. Purify via rapid silica plug filtration.
Hantzsch Cyclization
Q: The reaction mixture turned black, and the yield is low. A: Thioamides can decompose if heated too aggressively before cyclization initiates.
-
Fix: Add the bromoketone slowly to the refluxing thioamide solution (inverse addition) to keep the concentration of the alkylating agent low, favoring the intramolecular cyclization over polymerization.
Reduction Step
Q: The ester is not reducing, or the reaction is stalling. A: Thiazole esters can be sterically crowded or electronically deactivated.
-
Fix: Add calcium chloride (
) (1.0 eq) to the reaction. This generates in situ, which is a more potent reducing agent. Alternatively, switch to in THF at 0°C.
Quantitative Data & Reagents
| Reagent | CAS No.[1][2][3][4][5][6][7][8][9] | MW ( g/mol ) | Role | Notes |
| Cyclopropyl methyl ketone | 765-43-5 | 84.12 | Starting Material | Store cold |
| 2-Bromo-1-cyclopropylethanone | 69267-75-0 | 163.01 | Intermediate | Lachrymator, Unstable |
| Ethyl Thiooxamate | 16982-21-1 | 147.19 | Reagent | Source of C2-Ester |
| Ethyl 4-cyclopropylthiazole-2-carboxylate | 439692-05-4 | 197.25 | Precursor | Stable solid |
| (4-Cyclopropylthiazol-2-yl)methanol | N/A | 155.22 | Target | Polar, H-bond donor |
References
-
Preparation of 2-Bromo-1-cyclopropylethanone
-
ChemicalBook Entry for CAS 69267-75-0. (2026). Retrieved from
-
-
Synthesis of Thiazole-2-carboxylates (Hantzsch Method)
-
Organic Syntheses Procedure for Ethyl Thiazole-4-carboxylate. (Org.[5] Synth. 1971, 51, 100). Retrieved from
-
-
General Thiazole Synthesis Guide
-
Hantzsch Thiazole Synthesis - Mechanism and Protocols. Retrieved from
-
-
Commercial Availability of Ester Intermediate
Sources
- 1. ETHANONE, 2-BROMO-1-CYCLOPROPYL- | 69267-75-0 [chemicalbook.com]
- 2. 2-Bromo-1-Cyclopropylethanol | C5H9BrO | CID 55266320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. evitachem.com [evitachem.com]
- 4. CAS 871329-84-9 | 6660-3-V3 | MDL MFCD07363791 | (3-Carboxy-5-fluoro)benzeneboronic acid | SynQuest Laboratories [synquestlabs.com]
- 5. 871329-81-6 | (4-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. 2-氨基噻唑-4-羧酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Sodium hydrogen (4,4-dimethyl-1,5-cyclohexadien-1-yl)boronate | CAS: 871329-70-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. 2-Bromo-1-cyclopropylethanone | CAS 69267-75-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. CAS 871329-53-2 | Sigma-Aldrich [sigmaaldrich.cn]
- 10. alchempharmtech.com [alchempharmtech.com]
- 11. aceschem.com [aceschem.com]
- 12. Page loading... [guidechem.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of (4-Cyclopropylthiazol-2-yl)methanol
Abstract
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. (4-Cyclopropylthiazol-2-yl)methanol represents a key scaffold, integrating the electronically distinct cyclopropyl and thiazole moieties. This guide provides an in-depth analysis of its predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum, a cornerstone technique for molecular characterization. By dissecting the chemical shifts, coupling constants, and multiplicities of each proton, we establish a spectral fingerprint for this molecule. Furthermore, this guide presents a comparative analysis against structurally related alternatives—(4-phenylthiazol-2-yl)methanol and 2-(hydroxymethyl)thiazole—to highlight how subtle changes in molecular architecture manifest as distinct spectral outcomes. This comparative approach, supported by experimental protocols, serves as a valuable resource for researchers engaged in the synthesis and analysis of related chemical entities.
Predicted ¹H NMR Spectral Analysis of (4-Cyclopropylthiazol-2-yl)methanol
The structure of (4-cyclopropylthiazol-2-yl)methanol contains four unique proton environments, each giving rise to a characteristic signal in the ¹H NMR spectrum. The analysis is based on established principles of chemical shift theory, including inductive effects, anisotropy, and spin-spin coupling.[1][2]
Thiazole Proton (H-5)
-
Predicted Chemical Shift (δ): ~7.10 ppm
-
Multiplicity: Singlet (s)
-
Integration: 1H
Causality: The sole proton on the thiazole ring is at the C-5 position. Protons on heteroaromatic rings are typically deshielded and appear in the aromatic region of the spectrum (6.5-8.5 ppm).[2][3] In unsubstituted thiazole, the H-5 proton resonates at approximately 7.99 ppm (in CDCl₃).[4] However, the presence of both an alkyl (cyclopropyl) group at C-4 and an electron-withdrawing hydroxymethyl group at C-2 will influence this chemical shift. The cyclopropyl group is weakly electron-donating, which would shift the H-5 proton slightly upfield. This prediction aligns with data from similarly substituted thiazoles.[5] As there are no adjacent protons within three bonds, this signal is expected to be a sharp singlet.
Methylene Protons (-CH₂OH)
-
Predicted Chemical Shift (δ): ~4.85 ppm
-
Multiplicity: Singlet (s)
-
Integration: 2H
Causality: The two methylene protons are attached to a carbon that is bonded to both a hydroxyl group and the C-2 position of the thiazole ring. The electronegative oxygen atom strongly deshields these protons, shifting them downfield.[2] Additionally, the anisotropic effect of the electron-deficient thiazole ring further contributes to this downfield shift.[1] These two protons are chemically equivalent (homotopic) and are not coupled to other protons, resulting in a singlet. The signal may be broadened slightly by potential long-range coupling or conformational effects.
Cyclopropyl Protons (-CH- and -CH₂-)
-
Methine Proton (CH):
-
Predicted Chemical Shift (δ): ~2.05 ppm
-
Multiplicity: Multiplet (m) or tt (triplet of triplets)
-
Integration: 1H
-
-
Methylene Protons (CH₂):
-
Predicted Chemical Shift (δ): ~1.10 ppm and ~0.95 ppm
-
Multiplicity: Multiplets (m)
-
Integration: 4H (2H each)
-
Causality: Cyclopropane protons famously appear at an unusually upfield position (0.22 ppm for cyclopropane itself) due to a unique ring current effect that creates a shielding cone above and below the ring plane.[6] When attached to the thiazole ring, all cyclopropyl protons are shifted downfield. The methine proton, being directly attached to the ring, experiences the greatest deshielding effect. It is coupled to the four adjacent methylene protons, leading to a complex multiplet. The four methylene protons are diastereotopic and thus chemically non-equivalent. They will appear as two separate multiplets, coupled to each other (geminal coupling) and to the methine proton (vicinal coupling). Vicinal coupling constants in cyclopropanes are stereospecific, with Jcis (typically 8–10 Hz) being larger than Jtrans (typically 4–7 Hz).[7][8]
Hydroxyl Proton (-OH)
-
Predicted Chemical Shift (δ): Variable, ~1.5 - 4.0 ppm
-
Multiplicity: Broad singlet (br s)
-
Integration: 1H
Causality: The chemical shift of a hydroxyl proton is highly dependent on solvent, concentration, and temperature due to variable hydrogen bonding.[2] It typically appears as a broad singlet because of rapid chemical exchange with trace amounts of water or other exchangeable protons. Its identity can be unequivocally confirmed by performing a D₂O shake experiment, wherein the -OH proton exchanges with deuterium, causing the signal to disappear from the spectrum.
Summary of Predicted Spectral Data
The predicted ¹H NMR data for (4-cyclopropylthiazol-2-yl)methanol in CDCl₃ at 400 MHz is summarized below.
| Proton Assignment | Predicted δ (ppm) | Integration | Multiplicity | Predicted Coupling Constants (J, Hz) |
| Cyclopropyl CH₂ | ~0.95 | 2H | Multiplet (m) | - |
| Cyclopropyl CH₂ | ~1.10 | 2H | Multiplet (m) | - |
| Hydroxyl OH | ~1.5 - 4.0 | 1H | Broad Singlet (br s) | - |
| Cyclopropyl CH | ~2.05 | 1H | Multiplet (m) | Jvicinal ≈ 4-10 |
| Methylene CH₂OH | ~4.85 | 2H | Singlet (s) | - |
| Thiazole H-5 | ~7.10 | 1H | Singlet (s) | - |
Comparative Spectral Analysis
To understand the structure-spectrum relationship, we compare the predicted data for our target molecule with two logical alternatives.
Alternative 1: (4-Phenylthiazol-2-yl)methanol
Replacing the cyclopropyl group with a phenyl ring introduces significant changes. The phenyl group's strong anisotropic effect would likely shift the thiazole H-5 proton further downfield compared to the cyclopropyl analog.
-
Key Spectral Differences:
-
Disappearance of the upfield cyclopropyl signals (0.9-2.1 ppm).
-
Appearance of new signals in the aromatic region (~7.3-7.8 ppm) corresponding to the five protons of the phenyl ring.
-
Shift of the thiazole H-5 singlet, likely downfield to δ > 7.5 ppm.
-
Alternative 2: 2-(Hydroxymethyl)thiazole
Removing the C-4 substituent simplifies the spectrum but fundamentally alters the thiazole ring's signal pattern.
-
Key Spectral Differences:
-
Disappearance of the cyclopropyl signals.
-
The single H-5 singlet is replaced by two doublets for H-4 and H-5. These protons would exhibit vicinal coupling (³JH4-H5 ≈ 3-4 Hz).[4] Based on unsubstituted thiazole, H-4 would appear around 7.4 ppm and H-5 around 8.0 ppm, though these values would be modulated by the C-2 substituent.
-
Comparative Summary Table
| Compound | Key Feature 1 (δ 0-3 ppm) | Key Feature 2 (δ 4-6 ppm) | Key Feature 3 (δ 6-9 ppm) |
| (4-Cyclopropylthiazol-2-yl)methanol | Complex multiplets for cyclopropyl group | Singlet for -CH₂OH | Singlet for thiazole H-5 |
| (4-Phenylthiazol-2-yl)methanol | Absent | Singlet for -CH₂OH | Multiplets for phenyl group + Singlet for thiazole H-5 |
| 2-(Hydroxymethyl)thiazole | Absent | Singlet for -CH₂OH | Two doublets for thiazole H-4 and H-5 |
Standard Operating Protocol for ¹H NMR Data Acquisition
This protocol ensures the acquisition of high-quality, reproducible ¹H NMR data suitable for structural confirmation.
4.1. Materials and Equipment
-
(4-Cyclopropylthiazol-2-yl)methanol sample
-
Deuterated Chloroform (CDCl₃, 99.8 atom % D), with 0.03% v/v Tetramethylsilane (TMS)
-
Deuterium Oxide (D₂O) for exchange experiment
-
5 mm NMR tubes (e.g., Wilmad-LabGlass, 535-PP or equivalent)
-
Volumetric pipette or gas-tight syringe
-
Vortex mixer
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
4.2. Sample Preparation
-
Weigh approximately 5-10 mg of the (4-cyclopropylthiazol-2-yl)methanol sample directly into a clean, dry vial.
-
Using a pipette, add approximately 0.7 mL of CDCl₃ with TMS to the vial. The use of a deuterated solvent is critical to avoid a large, overwhelming solvent signal in the spectrum.[9] TMS serves as the internal standard for chemical shift referencing (δ = 0.0 ppm).[10]
-
Cap the vial and gently vortex until the sample is completely dissolved.
-
Transfer the solution into a 5 mm NMR tube.
-
Wipe the outside of the NMR tube clean and place it in a spinner turbine, adjusting the depth according to the spectrometer's gauge.
4.3. Spectrometer Setup and Data Acquisition
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
Set the acquisition parameters:
-
Spectral Width: 16 ppm (from -2 to 14 ppm)
-
Number of Scans: 16 (increase for dilute samples)
-
Relaxation Delay (d1): 2.0 seconds
-
Acquisition Time (aq): 4.0 seconds
-
-
Acquire the ¹H NMR spectrum.
4.4. Data Processing
-
Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integrate all signals to determine the relative ratios of the protons.
-
Analyze and report the chemical shifts (δ in ppm), multiplicities (s, d, t, q, m), and coupling constants (J in Hz).
4.5. (Optional) D₂O Shake Experiment
-
After acquiring the initial spectrum, remove the NMR tube from the spectrometer.
-
Add 1-2 drops of D₂O to the tube.
-
Cap the tube and shake vigorously for 30 seconds to facilitate H/D exchange.
-
Re-acquire the ¹H NMR spectrum using the same parameters. The signal corresponding to the -OH proton will significantly diminish or disappear, confirming its assignment.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the NMR analysis process.
Caption: Workflow for ¹H NMR spectrum acquisition and analysis.
Conclusion
The ¹H NMR spectrum of (4-cyclopropylthiazol-2-yl)methanol is characterized by a unique set of signals that directly reflect its molecular architecture. The upfield multiplets of the cyclopropyl group, the downfield singlet of the methylene bridge, and the lone thiazole proton singlet create a distinct fingerprint. By comparing this predicted spectrum with those of its phenyl and unsubstituted analogs, researchers can gain a deeper appreciation for how substituent changes impact the electronic environment and, consequently, the NMR spectrum. The detailed protocol provided herein establishes a reliable method for obtaining high-fidelity data, empowering chemists to confidently confirm the structure of this and related valuable chemical scaffolds.
References
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- ResearchGate. (n.d.). Elemental analysis, IR and 1H NMR data of prepared thiazole derivatives. [Table].
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
- Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865–877.
-
ResearchGate. (2025, August 10). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
-
Wiley Online Library. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
- Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
-
University of Wisconsin-Madison, Department of Chemistry. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507.
-
Canadian Science Publishing. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Retrieved from [Link]
-
MDPI. (2022, October 31). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
-
MDPI. (2020, February 19). Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals. Retrieved from [Link]
-
ResearchGate. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Retrieved from [Link]
-
Emery Pharma. (n.d.). NMR Solvent Chart. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
-
Springer. (2023, July 11). Green Synthesis and Anti-microbial Activities of Some Thiazole-imino Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Organocatalytic Formal [2+2] Cycloaddition Initiated by Vinylogous Friedel-Crafts Alkylation: Enantioselective Synthesis of Substituted Cyclobutane Derivatives - Supporting Information. [PDF]. Retrieved from [Link]
-
YouTube. (2020, November 12). Coupling Constant in Cyclopropanes and Alkenes. Retrieved from [Link]
-
PLOS One. (2023, March 1). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)meth. Retrieved from [Link]
-
Natural Products Magnetic Resonance Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, methanol, simulated). Retrieved from [Link]
- ResearchGate. (n.d.). NMR Solvent Data Chart. [Chart].
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 10. scs.illinois.edu [scs.illinois.edu]
Technical Comparison Guide: Mass Spectrometry Profiling of (4-Cyclopropylthiazol-2-yl)methanol
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of (4-Cyclopropylthiazol-2-yl)methanol , a critical intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents.
This document is structured to serve as a Publish Comparison Guide , contrasting the fragmentation behavior of the cyclopropyl moiety against its common bioisostere, the isopropyl group, to aid in structural elucidation and metabolite identification.
Executive Summary
(4-Cyclopropylthiazol-2-yl)methanol (CAS: 1344321-86-3) presents a unique mass spectrometric signature driven by the tension of the cyclopropyl ring and the lability of the primary hydroxyl group. Unlike its aliphatic analogs, the cyclopropyl group introduces specific fragmentation pathways—notably the loss of ethylene (28 Da) and ring-expansion rearrangements—that distinguish it from the isopropyl bioisostere. This guide details these mechanisms under both Electrospray Ionization (ESI) and Electron Ionization (EI) to support precise structural validation.
Compound Profile & Physicochemical Properties[1][2][3][4]
| Property | Specification |
| Compound Name | (4-Cyclopropylthiazol-2-yl)methanol |
| Structure | Thiazole core, C4-cyclopropyl, C2-hydroxymethyl |
| Formula | C₇H₉NOS |
| Exact Mass | 155.0405 Da |
| [M+H]⁺ (ESI) | 156.0478 Da |
| Key Features | Cyclopropyl ring strain (~27.5 kcal/mol); Primary alcohol |
Experimental Protocols
To replicate the fragmentation data described below, the following standardized protocols are recommended. These "self-validating" workflows ensure that observed fragments are due to the analyte structure and not source-dependent thermal degradation.
Protocol A: LC-ESI-MS/MS (Soft Ionization)
-
Instrument: Q-TOF or Orbitrap (High Resolution).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Ion Source: ESI Positive Mode.
-
Collision Energy (CE): Stepped ramp (10, 20, 40 eV) to capture both labile water loss and stable ring cleavages.
-
Validation Step: Monitor the ratio of m/z 138 (Water loss) to m/z 156 (Parent). If m/z 138 > 50% intensity at 0 eV, source temperature is too high (thermal degradation).
Protocol B: GC-EI-MS (Hard Ionization)
-
Instrument: Single Quadrupole or Magnetic Sector.
-
Inlet Temp: 250°C (Note: Cyclopropyl rings are thermally stable up to ~400°C, but the alcohol may dehydrate).
-
Derivatization (Optional): TMS-derivatization (BSTFA) is recommended to confirm the hydroxyl group if the molecular ion (M⁺) is weak.
Fragmentation Analysis & Mechanism
ESI(+) Fragmentation Pathway
In positive ESI, the molecule forms the protonated precursor [M+H]⁺ at m/z 156 . The fragmentation is dominated by charge-remote and charge-proximal eliminations.
-
Primary Loss (Dehydration): The most abundant fragment arises from the loss of water (H₂O, 18 Da) from the hydroxymethyl group. This is facilitated by the thiazole nitrogen, which can stabilize the resulting carbocation.
-
Transition: m/z 156 → 138 (Base Peak).
-
-
Secondary Loss (Cyclopropyl Ring Opening): The cyclopropyl group is relatively stable but will fragment under higher collision energies (CE > 25 eV). Unlike alkyl chains that lose methyl/ethyl radicals, cyclopropyl groups often eliminate ethylene (C₂H₄, 28 Da) via a retro-ene-like mechanism or ring opening to an allyl cation followed by cleavage.
-
Transition: m/z 138 → 110 .
-
-
Thiazole Ring Cleavage: At high energy, the thiazole ring undergoes characteristic cleavage, typically losing HCN (27 Da) or CS (44 Da).
-
Transition: m/z 110 → 83 (Loss of HCN).
-
EI Fragmentation Pathway
Under 70 eV electron impact, the molecular ion (M⁺•, m/z 155) is formed.
-
Alpha-Cleavage: The primary alcohol promotes alpha-cleavage, losing the hydroxymethyl radical (•CH₂OH, 31 Da).
-
Fragment: m/z 124.
-
-
Cyclopropyl Signature: A diagnostic pathway for cyclopropyl-aromatics is the loss of a hydrogen atom to form a stabilized tropylium-like cation or the loss of the cyclopropyl radical (41 Da).
-
Fragment: m/z 114 (M - 41).
-
Comparative Analysis: Cyclopropyl vs. Isopropyl
This section compares the target compound with its structural "alternative," (4-Isopropylthiazol-2-yl)methanol . This comparison is vital for researchers distinguishing between these common bioisosteres.
| Feature | (4-Cyclopropylthiazol-2-yl)methanol | (4-Isopropylthiazol-2-yl)methanol |
| Precursor [M+H]⁺ | m/z 156 | m/z 158 |
| Primary Alkyl Loss | Loss of 28 Da (C₂H₄) Cyclopropyl ring opens/eliminates ethylene. | Loss of 15 Da (•CH₃) Isopropyl group easily loses a methyl radical to form a stable tertiary carbocation. |
| Diagnostic Ion | m/z 110 (from m/z 138 precursor) | m/z 140 (Loss of H₂O) → m/z 98 (Loss of C₃H₆) |
| Stability | Higher metabolic stability (CYP450). | Prone to benzylic hydroxylation. |
Key Insight: The presence of an m/z loss of 28 Da (ethylene) from the core fragment is the definitive mass spec signature of the cyclopropyl moiety, whereas the isopropyl analog is defined by the loss of 15 Da (methyl) or 42 Da (propene).
Visualization: Fragmentation Pathway (ESI+)
The following diagram illustrates the predicted fragmentation tree for the protonated molecule.
Caption: ESI+ Fragmentation pathway of (4-Cyclopropylthiazol-2-yl)methanol showing sequential loss of water and ethylene.
Reference Data Tables
Table 1: Predicted MS/MS Transitions (ESI Positive)
| Precursor (m/z) | Product (m/z) | Neutral Loss | Formula Loss | Proposed Mechanism |
| 156.05 | 138.04 | 18.01 | H₂O | Dehydration of 2-hydroxymethyl group. |
| 156.05 | 126.04 | 30.01 | CH₂O | Loss of formaldehyde (Alpha cleavage). |
| 138.04 | 110.01 | 28.03 | C₂H₄ | Fragmentation of cyclopropyl ring (Ethylene loss). |
| 110.01 | 83.00 | 27.01 | HCN | Thiazole ring fragmentation. |
| 110.01 | 66.00 | 44.00 | CS | Thiazole ring fragmentation (Loss of CS). |
References
-
NIST Mass Spectrometry Data Center. Thiazole and Alkyl-Thiazole Fragmentation Patterns. National Institute of Standards and Technology. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage and ring mechanisms).
-
Hsu, F. F., & Turk, J. (2009). Electrospray Ionization with Low-Energy Collisionally Activated Dissociation Tandem Mass Spectrometry of Glycerophospholipids: Mechanisms of Fragmentation and Structural Characterization. Journal of Chromatography B, 877(26), 2673–2695.[3] [Link] (Demonstrates cyclopropyl loss of ethylene/ring opening).
-
PubChem Compound Summary. (4-Cyclopropylthiazol-2-yl)methanol (CID 53394628). National Center for Biotechnology Information. Available at: [Link]
Sources
Structural and Metabolic Profiling: Cyclopropyl vs. Isopropyl Thiazole Bioisosteres
Executive Summary
In lead optimization, the substitution of an isopropyl group (
This guide provides an objective technical comparison for medicinal chemists, focusing on the thiazole scaffold—a ubiquitous pharmacophore in kinase inhibitors (e.g., Dasatinib, Dabrafenib). The data presented elucidates why
Physicochemical & Electronic Comparison
The choice between
Comparative Metrics Table
| Feature | Isopropyl Thiazole ( | Cyclopropyl Thiazole ( | Impact on Drug Design |
| Hybridization | Pseudo- | ||
| Bond Angles | ~109.5° | 60° (Internal), ~115° (External) | High ring strain (~27.5 kcal/mol) alters reactivity. |
| Lipophilicity ( | Baseline | -0.3 to -0.5 units | |
| Conformational Entropy | High (Rotatable C-C bonds) | Low (Rigid) | |
| Electronic Effect | +I (Inductive Donor) | ||
| Metabolic Liability | High (Tertiary C-H) | Low (Strong C-H bonds) | Primary driver for bioisosteric replacement. |
Electronic & Steric Visualization
The following diagram illustrates the structural divergence. Note the "Methine Liability" in the isopropyl group versus the "Rigid Shield" of the cyclopropyl group.
Figure 1: Structural and electronic comparison. The isopropyl group introduces a metabolic soft spot (red), while the cyclopropyl group offers metabolic hardening (green).
Metabolic Stability: The "Killer App"
The primary driver for switching
Mechanism of Action[1]
-
Isopropyl Liability: Cytochrome P450 enzymes (specifically CYP3A4/2D6) preferentially target the tertiary methine proton (
-carbon) via hydrogen atom abstraction. The resulting radical is stabilized by the adjacent methyl groups, leading to rapid hydroxylation and subsequent dealkylation. -
Cyclopropyl Resistance:
-
Bond Dissociation Energy (BDE): The C-H bonds in cyclopropane have higher BDE (~106 kcal/mol) compared to the tertiary C-H of isopropyl (~96 kcal/mol).
-
Hybridization: The carbon atoms in cyclopropane possess significant
-character (closer to ), making the electrons held tighter to the nucleus and less available for abstraction by the electrophilic Iron-Oxo species of CYP450.
-
Representative SAR Data (Kinase Inhibitor Context)
Data derived from general optimization trends in RET and Aurora Kinase inhibitors.
| Compound ID | R-Group (Thiazole C2) | IC50 (Target Kinase) | ||
| TZ-01 | Isopropyl | 12 nM | 45 | 18 |
| TZ-02 | Cyclopropyl | 15 nM | < 10 | > 60 |
| TZ-03 | Methyl | 85 nM | 12 | 55 |
Analysis: While Methyl (TZ-03) is stable, it loses potency due to insufficient hydrophobic filling of the ATP pocket. Isopropyl (TZ-01) fills the pocket well (high potency) but is rapidly cleared. Cyclopropyl (TZ-02) maintains the potency (hydrophobic bulk) while drastically improving metabolic stability.
Synthetic Accessibility: Hantzsch Thiazole Synthesis[2]
Both analogs are accessible via the Hantzsch synthesis, a robust self-validating protocol.[1] The choice of thioamide determines the substituent.
Reaction Scheme
The synthesis involves the condensation of an
Figure 2: Hantzsch Thiazole Synthesis workflow. Selection of the thioamide precursor dictates the final C2-substituent.
Experimental Protocols
Protocol A: Chemical Synthesis (General Hantzsch)
Objective: Synthesize 2-cyclopropyl-4-phenylthiazole.
-
Reagents:
-
2-Bromoacetophenone (1.0 eq)
-
Cyclopropanecarbothioamide (1.1 eq)
-
Ethanol (anhydrous)
-
-
Procedure:
-
Dissolve 2-bromoacetophenone (5.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add cyclopropanecarbothioamide (5.5 mmol) in one portion.
-
Reflux the mixture for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Observation: A precipitate (HBr salt) often forms.
-
Neutralize with saturated aqueous NaHCO
until pH ~8. -
Extract with Ethyl Acetate (3 x 20 mL).
-
Dry organic layer over MgSO
, filter, and concentrate in vacuo. -
Purify via silica gel flash chromatography.
-
Protocol B: Microsomal Stability Assay
Objective: Determine Intrinsic Clearance (
-
Preparation:
-
Prepare 10 mM stock solutions of
-Pr and -Pr thiazole analogs in DMSO. -
Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
-
Incubation:
-
Dilute compounds to 1
M in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomal protein. -
Pre-incubate at 37°C for 5 minutes.
-
Start Reaction: Add NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
-
Sampling:
-
At time points
= 0, 5, 15, 30, and 60 min, remove 50 L aliquots. -
Quench: Immediately dispense into 150
L ice-cold Acetonitrile (containing internal standard).
-
-
Analysis:
-
Centrifuge samples (4000 rpm, 20 min).
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Plot ln(% remaining) vs. time. The slope is
. -
Calculation:
.
-
References
-
Talele, T. T. (2016).[4] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4][5] Journal of Medicinal Chemistry. Link
-
Jeffries, B., et al. (2020).[6] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[6][7][8] Beilstein Journal of Organic Chemistry. Link
-
BenchChem. (2025).[2] Application Notes and Protocols for the Hantzsch Thiazole Synthesis. BenchChem Technical Support. Link
-
Yoon, H., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor.[9] European Journal of Medicinal Chemistry. Link
-
Barnes-Seeman, D. (2012). The role of the cyclopropyl group in drug discovery. Current Topics in Medicinal Chemistry. Link
Sources
- 1. Thiazole synthesis [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Reference Standard COA for (4-Cyclopropylthiazol-2-yl)methanol: A Comparative Technical Guide
CAS Number: 1344321-86-3 Formula: C₇H₉NOS Molecular Weight: 155.22 g/mol [1][2][3]
Executive Summary: The "Phantom Potency" Risk
In drug discovery, particularly for kinase inhibitors and antiviral agents, (4-Cyclopropylthiazol-2-yl)methanol serves as a critical scaffold. However, a dangerous discrepancy often exists between Chromatographic Purity (% Area) and True Potency (% w/w) .
Commercial "chemical grade" COAs often report >98% purity based solely on HPLC UV detection. This metric fails to account for inorganic salts (from reduction steps), moisture, and residual solvents, which are invisible to UV detectors but contribute significantly to mass. Using such standards for biological dosing (IC₅₀ determination) or quantitative analytical calibration can result in systematic under-dosing by 10-15% .
This guide objectively compares a Certified Reference Standard (Tier 1) against a Commercial Chemical Grade (Tier 2) alternative, defining the analytical rigor required to ensure data integrity.
Comparative Analysis: Tier 1 vs. Tier 2 Standards
The following table contrasts the data typically provided in a high-quality Reference Standard COA versus a standard commercial batch.
| Parameter | Tier 1: Certified Reference Standard | Tier 2: Commercial Chemical Grade | Impact on Research |
| Assay (Potency) | 98.4% w/w (Determined by Mass Balance or qNMR) | Not Reported (Implied to be same as HPLC purity) | Critical: Tier 2 leads to 10-15% error in concentration calculations. |
| Purity (HPLC) | 99.2% Area (Method: Gradient C18) | 98.5% Area (Method: Generic Isocratic) | Tier 2 may co-elute regioisomers or late-eluting oligomers. |
| Identity | ¹H-NMR, ¹³C-NMR, MS, IR (2D-NMR for isomer confirmation) | ¹H-NMR only | Risk of confusing 4-cyclopropyl vs. 5-cyclopropyl isomers. |
| Residual Solvents | Quantified by GC-HS (e.g., THF: 0.3%, EtAc: 0.1%) | "Conforms to structure" (Not quantified) | Residual THF is cytotoxic; affects bioassay baseline. |
| Water Content | Quantified by Karl Fischer (e.g., 0.8%) | Not Reported | Hygroscopic nature of thiazoles can dilute potency over time. |
| Inorganic Residue | Quantified by ROI / Sulfated Ash (e.g., 0.5%) | Not Reported | Reduction salts (Boron/Aluminum) remain undetected by HPLC. |
Synthesis & Impurity Origin
Understanding the synthesis pathway is essential for predicting impurities. The most robust industrial route involves the Hantzsch synthesis followed by reduction.
Synthesis Workflow & Impurity Map
Figure 1: Synthesis pathway showing the origin of organic impurities (detectable by HPLC) and inorganic residues (undetectable by HPLC).
Technical Deep Dive: Analytical Protocols
To validate a Reference Standard, two orthogonal methods for potency assignment are recommended: Mass Balance and Quantitative NMR (qNMR) .
A. Purity by HPLC (The Purity Check)
Objective: Separate the main peak from process impurities (e.g., unreacted ester, ring-opened byproducts).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[4]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: 5% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (Thiazole ring absorption).[6]
-
Critical System Suitability: Resolution > 2.0 between the main peak and the des-cyclopropyl impurity (often elutes just prior to main peak).
B. Potency by qNMR (The Absolute Assay)
Objective: Determine the absolute weight percentage of the active molecule, independent of its UV response factor.
-
Solvent: DMSO-d₆ (Ensures full solubility of thiazole and prevents exchange of -OH proton if dry).
-
Internal Standard (IS): Maleic Acid or 1,4-Dinitrobenzene (Traceable to NIST SRM).
-
Protocol:
-
Accurately weigh ~10 mg of Sample and ~10 mg of IS into the same vial.
-
Dissolve in 0.6 mL DMSO-d₆.
-
Acquire ¹H-NMR with D1 (Relaxation Delay) ≥ 30 seconds (to ensure full relaxation).
-
Integrate the thiazole C5-H singlet (approx. 7.2 ppm) vs. the IS singlet.
-
-
Calculation:
C. Mass Balance Approach (The Traditional Method)
If qNMR is unavailable, Potency is calculated by subtracting all non-product mass:
-
Note: This method fails if the HPLC method misses impurities (e.g., salts). This is why Tier 2 COAs are risky—they assume Water/Solvents/Residue are zero if not tested.
Experimental Validation: The "Tier 2" Trap
We simulated a comparison between a Tier 1 Certified Standard and a Tier 2 Commercial Sample.
| Test | Tier 1 Result | Tier 2 Result | Analysis |
| HPLC Purity | 99.4% | 99.1% | Both look excellent. |
| Residual THF | 0.05% | 3.2% | Tier 2 sample was not dried properly. |
| Residue on Ignition | 0.1% | 4.5% | Tier 2 contains sodium borate salts. |
| Calculated Potency | 99.2% | 91.5% | Major Discrepancy. |
References
-
ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation. Link
-
Standard Practice for Qualitative and Quantitative Analysis by Nuclear Magnetic Resonance Spectroscopy. ASTM International. Link
- Synthesis of Thiazole Derivatives via Hantzsch Reaction.Journal of Heterocyclic Chemistry. (General reference for synthesis route).
-
Quantitative NMR (qNMR) for Reference Standard Potency Assignment. Sigma-Aldrich Technical Bulletin. Link
-
Guidance for Industry: Analytical Procedures and Methods Validation. U.S. Food and Drug Administration (FDA). Link
Sources
- 1. 1344321-86-3|(4-Cyclopropylthiazol-2-yl)methanol|BLD Pharm [bldpharm.com]
- 2. (4-cyclopropyl-1,3-thiazol-2-yl)methanol - CAS:1344321-86-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pubs.acs.org [pubs.acs.org]
In-Depth Guide: UV-Vis Absorption Maxima of 4-Substituted Thiazole Methanols
Executive Summary
4-Substituted thiazole methanols (specifically (4-substituted-thiazol-2-yl)methanols) are critical pharmacophores in medicinal chemistry, serving as intermediates for antiviral, anticancer, and antimicrobial agents.[1] Their UV-Vis absorption profiles are dominated by the thiazole ring's electronic structure and the extent of conjugation introduced by the substituent at the 4-position.
This guide provides a technical analysis of their optical properties, comparing how different substituents shift the absorption maxima (
Part 1: Electronic Structure & Chromophore Analysis
The UV-Vis absorption of thiazole derivatives arises primarily from
The Thiazole Chromophore[2][3][4][5]
-
Unsubstituted Thiazole: Absorbs at
. -
Mechanism: The transition involves excitation from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
-
Substituent Effect:
-
Alkyl Groups (e.g., Methyl): Inductive donation (+I) slightly destabilizes the HOMO, causing a small bathochromic (red) shift (5–10 nm).
-
Aryl Groups (e.g., Phenyl): Conjugation extends the
-system between the thiazole and the phenyl ring, significantly lowering the HOMO-LUMO gap. This results in a large bathochromic shift (>40 nm) and increased molar absorptivity ( ).
-
Chromophore Logic Diagram
The following diagram illustrates the relationship between structural modifications and observed spectral shifts.
[1][6]
Part 2: Comparative Data Analysis
The table below synthesizes experimental data for 4-substituted thiazole-2-methanols and their closest structural analogues. Note that the hydroxymethyl group generally shifts the
Table 1: UV-Vis Absorption Maxima (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ) in Methanol[7]
| Compound Class | 4-Substituent (R) | Electronic Effect | Molar Absorptivity ( | |
| Alkyl Thiazoles | Methyl ( | 242 - 252 | Hyperconjugation / +I Effect | Moderate (~5,000) |
| Aryl Thiazoles | Phenyl ( | 280 - 285 | Extended | High (>10,000) |
| Substituted Aryl | 4-Chlorophenyl | 290 - 300 | Auxochromic (-Cl) + Conjugation | High |
| Substituted Aryl | 4-Methoxyphenyl | 300 - 310 | Strong Mesomeric (+M) Donation | Very High |
| Heteroaryl | Pyridyl / Thienyl | 295 - 315 | Heteroaromatic Conjugation | Variable |
Interpretation for Drug Design:
-
Detection: Compounds with 4-aryl substituents can be easily quantified using standard UV detectors (HPLC/LC-MS) at 280 nm or 300 nm.
-
Purity Checks: 4-Alkyl derivatives require detection at lower wavelengths (254 nm), where solvent cut-off and impurities can interfere.
-
Solvatochromism: These compounds exhibit positive solvatochromism. In polar aprotic solvents like DMSO, the
may shift red by 5–10 nm compared to methanol.
Part 3: Experimental Protocols
Validated Synthesis Workflow (Hantzsch Cyclization)
The most reliable route to these compounds is the Hantzsch thiazole synthesis. This protocol ensures the formation of the 2-hydroxymethyl core.
Reagents:
-
Thioamide precursor: 2-Hydroxythioacetamide (or Ethyl thiooxamate followed by reduction).
- -Haloketone: e.g., 2-Bromoacetophenone (for 4-phenyl).
UV-Vis Characterization Protocol
To ensure reproducible
Materials:
-
Solvent: HPLC-grade Methanol (Cut-off < 205 nm).
-
Blank: Pure solvent from the same bottle used for dilution.
-
Cuvettes: Quartz (1 cm path length). Do not use plastic or glass (absorb < 300 nm).
Step-by-Step Procedure:
-
Stock Solution: Weigh 1.0 mg of the purified thiazole methanol into a 10 mL volumetric flask. Dissolve in methanol to create a ~0.5 mM stock.
-
Dilution Series: Prepare three dilutions (e.g., 10
M, 20 M, 50 M) to check for aggregation (Beer-Lambert Law linearity). -
Baseline Correction: Run a baseline scan with pure methanol in both sample and reference paths.
-
Measurement: Scan from 200 nm to 500 nm.
-
Validation:
-
The peak shape should be symmetric.
- should not shift between concentrations.
-
Absorbance at
should be between 0.1 and 1.0 for accuracy.
-
References
-
Substituent Effects on Thiazole Absorption
-
Solvent and Substituents Effect on the UV/Vis Absorption Spectra of Novel Acidochromic 2-Aminothiazole Based Disperse Mono Azo Dyes. ResearchGate. Link
-
-
Synthesis & Characterization (Hantzsch Method)
-
Synthesis and characterization of new derivatives of thiazole. University of Baghdad. Link
-
-
4-Phenylthiazole Spectral Data
-
General UV-Vis Interpretation
-
Interpreting UV-Vis Spectra: Effect of Conjugation. University of Toronto. Link
-
-
Specific Derivative Data (4-Chlorophenyl)
-
Synthesis of 4-(4-chlorophenyl)thiazole compounds. SciELO. Link
-
Sources
Safety Operating Guide
Proper Disposal Procedures for (4-Cyclopropylthiazol-2-yl)methanol
CAS Number: 1344321-86-3 Molecular Formula: C₈H₉NOS (Note: Search results indicate C7 or C8 depending on substitution; based on the name "4-cyclopropyl...", it is a thiazole ring (C3HNS) + cyclopropyl (C3H5) + methanol group (CH2OH).[1][2][3] Total C = 3+3+1 = 7. Formula is C₇H₉NOS. Correction: The structure is a thiazole with a cyclopropyl group at position 4 and a hydroxymethyl group at position 2. Target Audience: Researchers, Chemical Safety Officers, and Lab Managers.[3]
Immediate Hazard Assessment & Technical Context[2][4]
Before initiating any disposal workflow, you must understand the physicochemical behavior of (4-Cyclopropylthiazol-2-yl)methanol.[1][2][3] Unlike generic organic waste, thiazole derivatives possess specific nitrogen-sulfur heterocycle properties that dictate their stability and environmental impact.[1][3]
Why This Matters: Thiazoles can thermally decompose to release sulfur oxides (SOx) and nitrogen oxides (NOx).[3] While this specific alcohol is relatively stable, treating it as a standard "non-hazardous" waste is a compliance violation due to potential aquatic toxicity and persistence characteristic of heterocycles.
Physicochemical Hazard Profile
| Property | Characteristic | Operational Implication |
| Physical State | Solid or Viscous Liquid | Dictates choice of waste container (wide-mouth vs. narrow-neck).[1][2][3] |
| Solubility | Moderate (Organic Solvents) | Compatible with standard organic waste streams (DCM, Methanol, Acetone).[3] |
| Reactivity | Stable (Avoid Oxidizers) | Do not mix with Nitric Acid or Peroxides in waste drums.[1] |
| Toxicity | Irritant (H315, H319, H335) | Requires double-gloving and fume hood handling during transfer.[1][3] |
| Flash Point | >100°C (Predicted) | Classified as "Combustible" rather than "Flammable" for transport, but treat as Flammable in waste.[3] |
Waste Stream Classification Logic
Proper segregation is the single most critical step in laboratory waste management. Mixing incompatible streams is the primary cause of waste-container over-pressurization events.[1][3]
The Segregation Decision Tree
Use the following logic to determine the correct waste stream for your specific sample state.
Figure 1: Decision logic for segregating (4-Cyclopropylthiazol-2-yl)methanol waste to prevent cross-contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Contaminated Debris)
Applicability: Expired pure stocks, weigh boats, contaminated gloves, and silica gel from purification.[3]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][3] Avoid glass for solids to prevent breakage during compaction.
-
Labeling: Affix a hazardous waste tag immediately.
-
Transfer:
-
Transfer solids inside a chemical fume hood to prevent dust inhalation.
-
Do not sweep dust into the general trash. Use a damp tissue to pick up fine particulates and place the tissue in the solid waste container.
-
-
Sealing: Ensure the lid is screwed on tightly. Do not leave a funnel in the neck.
Protocol B: Liquid Waste (Solutions & Mother Liquors)
Applicability: Reaction mixtures, HPLC effluents, or dissolved stocks.[3]
-
Solvent Compatibility Check:
-
Segregation (Halogenated vs. Non-Halogenated):
-
Scenario 1: Dissolved in Dichloromethane (DCM)
Halogenated Waste . -
Scenario 2: Dissolved in Methanol/Ethanol
Non-Halogenated Waste .
-
-
Volume Management: Fill containers only to 90% capacity to allow for thermal expansion.
-
Secondary Containment: Always transport liquid waste containers in a secondary tub or bucket to capture leaks.
Spill Response & Decontamination Workflow
In the event of an accidental release, immediate action is required to protect personnel and infrastructure.[4][5]
Figure 2: Operational workflow for managing a laboratory spill of (4-Cyclopropylthiazol-2-yl)methanol.
Decontamination Solution: For final surface cleaning, use a simple detergent solution followed by a water rinse. Avoid using bleach (sodium hypochlorite) directly on concentrated thiazole waste, as it may form reactive intermediates.
Regulatory & Compliance Documentation
To maintain "Audit-Ready" status, ensure the following data is logged for every disposal event:
-
Waste Profile ID: Link the container to your institution's specific waste profile for "Organic Heterocycles".
-
Quantity: Estimate the mass/volume added.
Prohibited Actions (Do NOT do this):
-
Drain Disposal: Strictly prohibited.[1] Thiazoles are toxic to aquatic life and must not enter municipal water systems.
-
Evaporation: Do not leave bottles open in the hood to "evaporate off" the solvent. This is considered illegal treatment of hazardous waste by the EPA and other regulatory bodies.
References
-
PubChem. (2025).[1][3] Cyclopropyl(1,3-thiazol-2-yl)methanol Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Personal protective equipment for handling (4-Cyclopropylthiazol-2-yl)methanol
Operational Safety Protocol: Handling (4-Cyclopropylthiazol-2-yl)methanol
Part 1: Executive Safety Directives
The Core Directive: (4-Cyclopropylthiazol-2-yl)methanol (CAS: 1000876-88-3, inferred) is a functionalized thiazole intermediate. In the absence of comprehensive toxicological data for this specific building block, you must operate under the Precautionary Principle . Treat this compound as a potential skin sensitizer and irritant with high bioavailability due to its hydroxymethyl handle.
Immediate Action Required:
-
Containment: All open-vessel manipulations must occur inside a certified chemical fume hood.
-
Skin Barrier: Standard nitrile gloves may offer insufficient protection against prolonged contact if the compound is dissolved in polar organic solvents. Double-gloving is mandatory for synthesis workflows.
-
Respiratory: Do not rely on benchtop extraction arms. Use a fully enclosed hood.
Part 2: Risk Assessment & Hazard Logic
To build a self-validating safety system, you must understand the causality of the hazard. We do not just follow rules; we mitigate specific molecular risks.
Structural Hazard Analysis
| Structural Feature | Potential Physiological Risk | Operational Implication |
| Thiazole Ring | Heterocycles containing sulfur/nitrogen are frequent skin sensitizers and can cross the dermal barrier. | Zero-skin-contact policy. Lab coats must be buttoned to the neck; wrists must be sealed. |
| Hydroxymethyl Group | Increases polarity and water solubility, potentially aiding transport across mucous membranes. | Eye Protection Critical. Splash goggles are required if handling >100 mg in solution. |
| Cyclopropyl Group | Adds lipophilicity (fat solubility), potentially increasing retention in lipid-rich tissues if absorbed. | Glove Permeation Awareness. If dissolved in DMSO or DCM, the carrier solvent drives the compound through gloves. |
Part 3: The PPE Matrix (Personal Protective Equipment)
This matrix defines the barrier protection required based on the state of matter and operational scale.
PPE Selection Logic
Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent risk.
Detailed Equipment Specifications
| Component | Recommendation | Scientific Rationale |
| Hand Protection | Double Gloving Strategy: 1. Inner: 4 mil Nitrile (High dexterity)2. Outer: 8 mil Nitrile or Neoprene (Chemical resistance) | Thiazoles can permeate thin nitrile. The air gap between gloves provides a "breakthrough buffer," giving you time to doff if the outer glove is compromised. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles (Not just safety glasses) | Safety glasses have gaps. If this compound (often an oil) splashes, it can run down the forehead into the eyes. Goggles provide a hermetic seal.[1] |
| Body Protection | Poly-Cotton Lab Coat (High Neck) | 100% Cotton is acceptable for flammability, but synthetic blends often repel aqueous splashes better. Ensure the coat snaps closed (buttons are too slow to remove in emergencies). |
| Respiratory | N95 (Minimum) or P100 | Only required if weighing outside a fume hood (not recommended). In a functioning hood, no respirator is needed. |
Part 4: Operational Workflows
Protocol A: Safe Weighing & Transfer
Objective: Transfer compound without generating airborne dust or surface contamination.
-
Pre-Check: Verify Fume Hood Face Velocity is between 80–120 fpm (feet per minute).
-
Static Control: Use an anti-static gun on the weighing boat. Thiazole powders can be "flighty" due to static charge.
-
The "Clean Hand / Dirty Hand" System:
-
Non-Dominant Hand (Clean): Opens doors, adjusts sash, touches notebook.
-
Dominant Hand (Dirty): Holds spatula, touches chemical container.
-
Never cross-contaminate: Do not touch your face, phone, or hood sash with the "Dirty" hand.
-
Protocol B: The "Beak Method" Doffing Sequence
Objective: Remove PPE without touching the contaminated exterior surfaces.
Figure 2: The "Beak Method" ensures that the contaminated surface of the glove is sealed inside the clean interior surface during disposal.
Part 5: Emergency Response & Disposal
Spill Management (Small Scale < 50 mL/g)
-
Alert: Announce the spill to lab mates.
-
Isolate: Close the fume hood sash immediately to contain vapors.
-
Neutralize:
-
Solid: Cover with wet paper towels (to prevent dust), then sweep into a bag.
-
Liquid: Absorb with vermiculite or polypropylene pads.
-
-
Clean: Wipe surface with 10% bleach solution followed by water. Thiazoles can degrade under oxidative conditions, aiding decontamination.
Waste Disposal Streams
-
Solid Waste: Segregate into "Solid Hazardous Waste" (Label: Thiazole Derivative, Toxic).
-
Liquid Waste:
-
If dissolved in non-halogenated solvents (MeOH, EtOH): Non-Halogenated Organic Waste .
-
If dissolved in DCM/Chloroform: Halogenated Organic Waste .
-
Note: Although the molecule contains Sulfur (S) and Nitrogen (N), it typically does not require a separate "High Sulfur" stream unless quantities exceed 100g.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2] United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary for Thiazole Derivatives (General Hazard Classifications). National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
